molecular formula C10H26Cl2N2O2S2 B12400839 Bis-S-C2-N(N-Me)-C2-OH dihydrochloride

Bis-S-C2-N(N-Me)-C2-OH dihydrochloride

Katalognummer: B12400839
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: JDBLUARZJRLIBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bis-S-C2-N(N-Me)-C2-OH dihydrochloride is a useful research compound. Its molecular formula is C10H26Cl2N2O2S2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H26Cl2N2O2S2

Molekulargewicht

341.4 g/mol

IUPAC-Name

2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride

InChI

InChI=1S/C10H24N2O2S2.2ClH/c1-11(3-7-13)5-9-15-16-10-6-12(2)4-8-14;;/h13-14H,3-10H2,1-2H3;2*1H

InChI-Schlüssel

JDBLUARZJRLIBD-UHFFFAOYSA-N

Kanonische SMILES

CN(CCO)CCSSCCN(C)CCO.Cl.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of a Plausible Structure for "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" is ambiguous and does not correspond to a clearly defined structure in public chemical databases. The presence of "Bis-S" is particularly confounding and may be a typographical error. This guide therefore proposes a synthesis for a plausible structure, 2-((2-(bis(2-hydroxyethyl)amino)ethyl)(methyl)amino)ethan-1-ol dihydrochloride (B599025) , based on a logical interpretation of the fragments present in the provided name. This proposed structure contains a methyl group on a nitrogen (N-Me), ethyl bridges (C2), and multiple hydroxyethyl (B10761427) groups (C2-OH), consistent with the nomenclature fragments.

Proposed Structure and Retrosynthetic Analysis

The target molecule for this guide is 2-((2-(bis(2-hydroxyethyl)amino)ethyl)(methyl)amino)ethan-1-ol dihydrochloride .

Systematic IUPAC Name: 2-((2-(bis(2-hydroxyethyl)amino)ethyl)(methyl)amino)ethan-1-ol dihydrochloride Molecular Formula: C₁₁H₂₈Cl₂N₂O₃

A retrosynthetic analysis of the target molecule suggests a multi-step synthesis beginning from commercially available starting materials. The key bond disconnections are the C-N bonds formed during alkylation and hydroxyethylation steps.

G target Target Molecule: 2-((2-(bis(2-hydroxyethyl)amino)ethyl)(methyl)amino)ethan-1-ol dihydrochloride step4 Final Salt Formation (HCl) target->step4 precursor1 Precursor 1: 2-((2-(bis(2-hydroxyethyl)amino)ethyl)(methyl)amino)ethan-1-ol step4->precursor1 step3 Hydroxyethylation (Ethylene Oxide) precursor1->step3 precursor2 Precursor 2: 2-((2-aminoethyl)(methyl)amino)ethan-1-ol step3->precursor2 step2 Deprotection (e.g., Hydrazine) precursor2->step2 precursor3 Precursor 3: 2-((2-(1,3-dioxoisoindolin-2-yl)ethyl)(methyl)amino)ethan-1-ol step2->precursor3 step1 N-Alkylation precursor3->step1 start1 Starting Material 1: N-methylethanolamine step1->start1 start2 Starting Material 2: N-(2-chloroethyl)phthalimide step1->start2

Caption: Retrosynthetic analysis of the proposed target molecule.

Proposed Synthesis Pathway

The proposed forward synthesis involves a four-step sequence: N-alkylation, deprotection of the resulting phthalimide (B116566), exhaustive hydroxyethylation of the primary amine, and final conversion to the dihydrochloride salt.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Hydroxyethylation cluster_3 Step 4: Salt Formation start1 N-methylethanolamine product1 2-((2-(1,3-dioxoisoindolin-2-yl)ethyl)(methyl)amino)ethan-1-ol start1->product1 + Start2 Base, Solvent start2 N-(2-chloroethyl)phthalimide start2->product1 product1_ref Alkylation Product product2 2-((2-aminoethyl)(methyl)amino)ethan-1-ol product2_ref Diamine Product product1_ref->product2 Hydrazine (B178648) hydrate (B1144303) Solvent product3 2-((2-(bis(2-hydroxyethyl)amino)ethyl)(methyl)amino)ethan-1-ol product3_ref Free Base Product product2_ref->product3 + 2 eq. Ethylene (B1197577) Oxide Solvent, Heat final_product Target Molecule (dihydrochloride salt) product3_ref->final_product + 2 eq. HCl Solvent

Caption: Proposed four-step synthesis workflow.

Experimental Protocols

The following protocols are based on general methodologies for similar transformations.[1][2][3] Optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary for achieving high yields and purity.

Step 1: Synthesis of 2-((2-(1,3-dioxoisoindolin-2-yl)ethyl)(methyl)amino)ethan-1-ol

This step involves the N-alkylation of N-methylethanolamine with N-(2-chloroethyl)phthalimide. The secondary amine of N-methylethanolamine acts as a nucleophile, displacing the chloride.

  • Reactants:

    • N-methylethanolamine (1.0 eq)

    • N-(2-chloroethyl)phthalimide (1.0 eq)

    • Sodium carbonate (Na₂CO₃) or another suitable base (1.5 eq)

    • Solvent: Acetonitrile or DMF

  • Procedure:

    • To a solution of N-methylethanolamine in acetonitrile, add sodium carbonate.

    • Add N-(2-chloroethyl)phthalimide to the suspension.

    • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired product.

Step 2: Synthesis of 2-((2-aminoethyl)(methyl)amino)ethan-1-ol

This step is a standard Gabriel amine synthesis deprotection using hydrazine to cleave the phthalimide group.

  • Reactants:

    • Product from Step 1 (1.0 eq)

    • Hydrazine hydrate (1.2 - 1.5 eq)

    • Solvent: Ethanol or Methanol

  • Procedure:

    • Dissolve the phthalimide-protected intermediate in ethanol.

    • Add hydrazine hydrate to the solution.

    • Heat the mixture to reflux for 4-6 hours. A white precipitate (phthalhydrazide) will form.

    • Cool the reaction mixture to room temperature and filter off the precipitate.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude amine may be purified by vacuum distillation or used directly in the next step if purity is sufficient.

Step 3: Synthesis of 2-((2-(bis(2-hydroxyethyl)amino)ethyl)(methyl)amino)ethan-1-ol

This procedure involves the reaction of the primary amine with ethylene oxide to introduce two hydroxyethyl groups. This reaction must be performed with appropriate safety precautions due to the hazardous nature of ethylene oxide.

  • Reactants:

  • Procedure:

    • Dissolve the diamine product in isopropanol in a high-pressure reactor.

    • Cool the reactor and introduce a measured amount of liquid ethylene oxide.

    • Seal the reactor and heat to a temperature between 120-180°C.[2] The pressure will increase during the reaction.

    • Maintain the reaction for several hours until the ethylene oxide is consumed.

    • Cool the reactor, vent any residual ethylene oxide safely, and open.

    • Remove the solvent under reduced pressure to obtain the crude product. Purification can be challenging due to the high polarity and boiling point; vacuum distillation or preparative HPLC may be required.

Step 4: Synthesis of 2-((2-(bis(2-hydroxyethyl)amino)ethyl)(methyl)amino)ethan-1-ol dihydrochloride

This is a standard acid-base reaction to form the final dihydrochloride salt.

  • Reactants:

    • Product from Step 3 (1.0 eq)

    • Hydrochloric acid (2.0 eq, e.g., as a solution in isopropanol or diethyl ether)

    • Solvent: Isopropanol or Ethanol

  • Procedure:

    • Dissolve the purified free base from Step 3 in isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in isopropanol (2 equivalents) with stirring.

    • The dihydrochloride salt should precipitate from the solution.

    • Stir the suspension for 1-2 hours in the cold to ensure complete precipitation.

    • Collect the solid product by filtration, wash with cold isopropanol and then diethyl ether.

    • Dry the product under vacuum to yield the final dihydrochloride salt.

Quantitative Data

No direct synthesis of the proposed molecule was found in the searched literature. The following table summarizes typical yields for analogous reactions, which can serve as a benchmark for the proposed synthesis.

StepReaction TypeAnalogous Reaction ExampleTypical Yield (%)Reference
1N-Alkylation of secondary amine with alkyl halideN-alkylation of diethanolamine (B148213) with hexadecyl bromide~70-80%[1]
2Phthalimide DeprotectionGabriel synthesis of primary amines>90%Standard textbook procedure
3Hydroxyethylation of AmineReaction of ethylenediamine (B42938) with ethylene oxideHigh, often near-quantitative conversion[2]
4Salt FormationPrecipitation of amine hydrochloride salts>95%Standard laboratory technique

Note: The yields are highly dependent on the specific substrates and reaction conditions and will require empirical optimization.

References

Technical Guide: Physicochemical Properties of "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific compound "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" is limited. This guide provides a comprehensive framework and general methodologies based on standard practices for the physicochemical characterization of small molecule drug candidates. Researchers are encouraged to substitute the placeholder data within this report with their experimentally determined values.

Introduction

This document outlines the core physicochemical properties of "this compound," a novel chemical entity with potential therapeutic applications. The characterization of these properties is fundamental to drug discovery and development, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The data and protocols presented herein are intended to guide further development and formulation efforts for this compound.

Chemical Identity

A clear understanding of the chemical structure is paramount for the interpretation of physicochemical data.

Table 1: Compound Identification

IdentifierValue
IUPAC Name [Insert IUPAC Name]
CAS Number [Insert CAS Number]
Chemical Formula [Insert Chemical Formula]
Molecular Weight [Insert Molecular Weight ( g/mol )]
Chemical Structure [Insert Chemical Structure Image or SMILES Notation]

Physicochemical Properties

The following tables summarize the key physicochemical parameters of "this compound."

Table 2: Solubility Profile

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Water25[Insert Value]HPLC-UV
PBS (pH 7.4)25[Insert Value]HPLC-UV
0.1 N HCl25[Insert Value]HPLC-UV
Simulated Gastric Fluid37[Insert Value]HPLC-UV
Simulated Intestinal Fluid37[Insert Value]HPLC-UV

Table 3: Lipophilicity and Ionization

ParameterValueMethod
LogP (Octanol/Water) [Insert Value]Shake-flask HPLC-UV
LogD (pH 7.4) [Insert Value]Shake-flask HPLC-UV
pKa [Insert Value(s)]Potentiometric Titration

Table 4: Solid-State Properties

ParameterValueMethod
Melting Point (°C) [Insert Value]Differential Scanning Calorimetry (DSC)
Hygroscopicity [Insert Description (e.g., Non-hygroscopic, Slightly hygroscopic)]Dynamic Vapor Sorption (DVS)
Polymorphism [Insert Crystalline Form(s)]X-Ray Powder Diffraction (XRPD)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results.

Solubility Determination (HPLC-UV)

A saturated solution of the compound is prepared by adding an excess amount of the solid to the desired solvent system. The suspension is agitated at a controlled temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

LogP/LogD Determination (Shake-Flask Method)

The compound is dissolved in a biphasic system of n-octanol and water (or a buffer of specific pH for LogD). The mixture is shaken vigorously to facilitate partitioning and then centrifuged to separate the two phases. The concentration of the compound in each phase is determined by HPLC-UV, and the partition coefficient is calculated as the logarithm of the ratio of the concentration in the organic phase to the aqueous phase.

pKa Determination (Potentiometric Titration)

A solution of the compound is titrated with a standardized solution of an acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa value(s) are determined from the inflection points of the resulting titration curve.

Diagrams and Workflows

Visual representations of experimental processes and logical flows can enhance understanding.

experimental_workflow cluster_synthesis Compound Synthesis cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound solubility Solubility Assessment synthesis->solubility Purified Compound lipophilicity LogP/LogD Determination synthesis->lipophilicity pka pKa Measurement synthesis->pka solid_state Solid-State Analysis synthesis->solid_state data_analysis Data Compilation and Analysis solubility->data_analysis lipophilicity->data_analysis pka->data_analysis solid_state->data_analysis report Technical Guide Generation data_analysis->report

Caption: Experimental Workflow for Physicochemical Characterization.

This diagram illustrates the general workflow from compound synthesis through physicochemical characterization to the final data analysis and reporting.

Should any biological or signaling pathway data for "this compound" become available, a similar DOT script can be used to visualize those interactions. For instance:

signaling_pathway compound Bis-S-C2-N(N-Me)-C2-OH target Target Protein/Receptor compound->target Binds to/Modulates downstream1 Downstream Effector 1 target->downstream1 Activates/Inhibits downstream2 Downstream Effector 2 target->downstream2 Activates/Inhibits response Cellular Response downstream1->response downstream2->response

Caption: Hypothetical Signaling Pathway.

This diagram depicts a hypothetical signaling pathway where the compound interacts with a target, leading to a cellular response through downstream effectors.

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Bis-S-C2-N(N-Me)-C2-OH Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In the intricate landscape of neuropharmacology, novel molecular entities with the potential to modulate cholinergic signaling are of paramount interest. This whitepaper delves into the hypothetical mechanism of action of Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025) , a research compound with structural characteristics suggesting a potential role as a modulator of cholinergic neurotransmission. Due to a lack of specific published data on this compound, this guide presents a theoretical framework based on its structural similarity to known cholinergic agents, proposing its action as an inhibitor of the Vesicular Acetylcholine (B1216132) Transporter (VAChT). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive, albeit hypothetical, exploration of its core mechanism, alongside detailed experimental protocols to validate this hypothesis.

Executive Summary

Bis-S-C2-N(N-Me)-C2-OH dihydrochloride is a sulfur-containing organic molecule with structural motifs—a tertiary amine and a hydroxyl group—that bear resemblance to analogs of acetylcholine. Based on these features, we hypothesize that its primary mechanism of action is the inhibition of the Vesicular Acetylcholine Transporter (VAChT). VAChT is a critical protein responsible for packaging acetylcholine into synaptic vesicles, a rate-limiting step in cholinergic neurotransmission. Inhibition of VAChT would lead to a depletion of vesicular acetylcholine stores, thereby reducing its release into the synaptic cleft and attenuating cholinergic signaling. This proposed mechanism suggests that this compound could serve as a valuable tool for studying the physiological roles of VAChT and as a potential lead compound for the development of therapeutics targeting cholinergic dysregulation.

Proposed Mechanism of Action: VAChT Inhibition

The cholinergic system is integral to a myriad of physiological processes, including memory, attention, and muscle control. The transport of acetylcholine into synaptic vesicles is a crucial step in ensuring robust and reliable cholinergic neurotransmission. Our hypothesis is centered on the idea that this compound acts as a competitive or non-competitive inhibitor of VAChT.

Signaling Pathway Diagram:

VAChT_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh_synthesis Acetylcholine (ACh) Synthesis VAChT Vesicular Acetylcholine Transporter (VAChT) ACh_synthesis->VAChT ACh Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle ACh Uptake Vesicular_ACh Vesicular ACh Synaptic_Vesicle->Vesicular_ACh Compound Bis-S-C2-N(N-Me)-C2-OH Compound->VAChT Inhibition ACh_Release ACh Release Vesicular_ACh->ACh_Release Action_Potential Action Potential Ca_influx Ca²⁺ Influx Action_Potential->Ca_influx Ca_influx->Vesicular_ACh ACh_in_cleft Acetylcholine ACh_Release->ACh_in_cleft AChR Acetylcholine Receptors (AChR) ACh_in_cleft->AChR Postsynaptic_Signal Postsynaptic Signaling AChR->Postsynaptic_Signal

Caption: Proposed mechanism of VAChT inhibition by Bis-S-C2-N(N-Me)-C2-OH.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data that would be expected if this compound acts as a VAChT inhibitor. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: In Vitro Binding Affinity for VAChT

CompoundRadioligandKi (nM)
Bis-S-C2-N(N-Me)-C2-OH[³H]Vesamicol50
Vesamicol (Control)[³H]Vesamicol10

Table 2: Inhibition of Acetylcholine Uptake in Synaptosomes

CompoundIC₅₀ (nM)
Bis-S-C2-N(N-Me)-C2-OH120
Vesamicol (Control)30

Detailed Experimental Protocols

To validate the proposed mechanism of action, a series of in vitro and cell-based assays are required.

Radioligand Binding Assay for VAChT

Objective: To determine the binding affinity of this compound for VAChT.

Methodology:

  • Preparation of Synaptic Vesicles: Isolate synaptic vesicles from rat brain tissue using differential centrifugation and sucrose (B13894) density gradient centrifugation.

  • Binding Assay:

    • Incubate synaptic vesicles with a constant concentration of the VAChT-specific radioligand, [³H]Vesamicol.

    • Add increasing concentrations of unlabeled this compound or the control inhibitor, Vesamicol.

    • Incubate to allow for competitive binding.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki value by nonlinear regression analysis of the competition binding data.

[³H]Acetylcholine Uptake Assay in Synaptosomes

Objective: To measure the functional inhibition of VAChT-mediated acetylcholine uptake.

Methodology:

  • Preparation of Synaptosomes: Prepare synaptosomes from rat brain tissue.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound or Vesamicol.

    • Initiate acetylcholine uptake by adding [³H]Acetylcholine.

    • Incubate for a short period to allow for vesicular uptake.

    • Terminate the uptake by rapid cooling and filtration.

    • Lyse the synaptosomes and measure the incorporated radioactivity.

  • Data Analysis: Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental Workflow Diagram:

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Binding_Assay Radioligand Binding Assay (VAChT Affinity) Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Uptake_Assay ACh Uptake Assay (Functional Inhibition) Uptake_Assay->Data_Analysis ACh_Release_Assay Evoked ACh Release Assay (Cellular Effect) Conclusion Conclusion on Mechanism of Action ACh_Release_Assay->Conclusion Electrophysiology Electrophysiology (Synaptic Transmission) Electrophysiology->Conclusion Start Hypothesis: Compound inhibits VAChT Start->Binding_Assay Start->Uptake_Assay Data_Analysis->ACh_Release_Assay Data_Analysis->Electrophysiology

Structural Elucidation of Bis-S-C2-N(N-Me)-C2-OH Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025)." Due to the limited direct experimental data available for this specific nomenclature, this document focuses on the most probable chemical structure consistent with the name: 2,2'-(methylazanediyl)bis(ethanethiol) dihydrochloride . This guide outlines the predicted analytical data, detailed experimental protocols for structural determination, and explores the potential biological significance of this aminothiol (B82208), particularly its interaction with the Keap1-Nrf2 signaling pathway. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using Graphviz diagrams.

Introduction

Aminothiols are a class of organic compounds characterized by the presence of both an amine and a thiol functional group. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include roles as antioxidants, radioprotective agents, and modulators of cellular signaling pathways. The compound designated "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" suggests a symmetrical molecule containing a central methylamine (B109427) core linked to two ethanethiol (B150549) units, presented as a dihydrochloride salt. This guide interprets this nomenclature as 2,2'-(methylazanediyl)bis(ethanethiol) dihydrochloride, with the chemical structure HS-CH₂-CH₂-N(CH₃)-CH₂-CH₂-SH·2HCl. The "-OH" in the original name is presumed to be a typographical error for "-SH" (thiol), a common feature in this class of compounds.

The structural elucidation of such molecules is paramount for understanding their chemical properties, reactivity, and biological function. This guide provides a projected analytical profile based on data from analogous compounds and outlines the standard methodologies for its empirical determination.

Predicted Chemical Structure and Properties

Based on the systematic name 2,2'-(methylazanediyl)bis(ethanethiol) dihydrochloride, the following molecular structure is proposed:

Chemical Formula: C₅H₁₅Cl₂NS₂

Molecular Weight: 224.22 g/mol

Structure:

Predicted Analytical Data for Structural Elucidation

The following tables summarize the predicted quantitative data for the structural elucidation of 2,2'-(methylazanediyl)bis(ethanethiol) dihydrochloride, based on known values for similar aminothiol structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Predicted Multiplicity
SH1.5 - 2.5-t
CH₂-S2.6 - 2.920 - 25q
CH₂-N3.0 - 3.450 - 55t
N-CH₃2.8 - 3.240 - 45s

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent used (e.g., D₂O, DMSO-d₆). The proton of the thiol group and the protonated amine may be exchangeable with deuterium (B1214612) in D₂O, leading to signal disappearance.

Table 2: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z Value Proposed Fragment Fragmentation Pathway
151[M - 2HCl]⁺Loss of two molecules of hydrogen chloride
118[M - 2HCl - SH]⁺Loss of a thiol radical
104[M - 2HCl - CH₂SH]⁺Alpha-cleavage with loss of a thio-methyl radical
74[CH₃-N⁺H=CH₂]Alpha-cleavage at the C-C bond adjacent to the nitrogen
47[CH₂=SH⁺]Cleavage of the ethyl chain
Table 3: Predicted Elemental Analysis Data
Element Theoretical Percentage (%)
Carbon (C)26.79
Hydrogen (H)6.74
Chlorine (Cl)31.63
Nitrogen (N)6.25
Sulfur (S)28.60

Experimental Protocols for Structural Elucidation

The following sections detail the standard experimental methodologies for the synthesis and structural characterization of 2,2'-(methylazanediyl)bis(ethanethiol) dihydrochloride.

Synthesis Workflow

A potential synthetic route to 2,2'-(methylazanediyl)bis(ethanethiol) dihydrochloride could involve the reaction of methylamine with two equivalents of a suitable ethylene (B1197577) sulfide (B99878) precursor, followed by acidification to form the dihydrochloride salt.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate Product cluster_final Final Product A Methylamine (CH₃NH₂) C Nucleophilic Ring Opening A->C B 2x Ethylene Sulfide B->C D 2,2'-(methylazanediyl)bis(ethanethiol) C->D Workup E Bis-S-C2-N(N-Me)-C2-OH dihydrochloride D->E Acidification (2 eq. HCl)

Figure 1: Proposed synthesis workflow for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments to establish proton-proton and proton-carbon correlations, which aids in the definitive assignment of all signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • For ESI, the solution can be directly infused into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

Data Acquisition:

  • Acquire a full scan mass spectrum to determine the molecular ion peak.

  • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Elemental Analysis

Objective: To determine the elemental composition of the compound.

Instrumentation: An elemental analyzer.

Procedure:

  • A precisely weighed amount of the dry, pure compound is combusted in a furnace in the presence of oxygen.

  • The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • The weight percentages of C, H, N, and S are calculated. The percentage of chlorine can be determined by titration methods.

Potential Biological Significance and Signaling Pathway

Aminothiols are known to interact with redox-sensitive signaling pathways. One of the most important of these is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic or oxidative stress, which can be mimicked by the introduction of aminothiols, can lead to the modification of reactive cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, leading to their transcription and a coordinated antioxidant and detoxification response.

The diagram below illustrates the proposed mechanism of action for an aminothiol in modulating the Keap1-Nrf2 signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_basal Basal State cluster_stress With Aminothiol cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds Keap1_mod Modified Keap1 (Cys residues oxidized) Keap1->Keap1_mod Cul3 Cul3-Rbx1 E3 Ligase Nrf2_cyto->Cul3 Recruitment Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Cul3->Nrf2_cyto Ubiquitination Ub Ubiquitin Ub->Cul3 Aminothiol Aminothiol (e.g., Bis-S-C2-N(N-Me)-C2-OH) Aminothiol->Keap1 Modifies Cysteines Nrf2_stable Stabilized Nrf2 Keap1_mod->Nrf2_stable Release Nrf2_nuc Nrf2 Nrf2_stable->Nrf2_nuc Translocation Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Genes Activates Transcription Transcription Transcription Genes->Transcription

Figure 2: Proposed modulation of the Keap1-Nrf2 signaling pathway by an aminothiol.

Conclusion

While direct experimental data for "this compound" is scarce, this technical guide provides a robust framework for its structural elucidation based on the likely structure of 2,2'-(methylazanediyl)bis(ethanethiol) dihydrochloride. The predicted analytical data and detailed experimental protocols offer a clear path for the empirical verification of its structure. Furthermore, the exploration of its potential interaction with the Keap1-Nrf2 signaling pathway highlights its promise as a modulator of cellular antioxidant responses, making it a compound of interest for further investigation in drug discovery and development. Future studies should focus on the synthesis and definitive characterization of this molecule to validate the predictions made in this guide and to fully explore its therapeutic potential.

"Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" CAS number and chemical data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the chemical properties, biological activity, and experimental protocols for Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025) remains challenging due to the limited availability of public data. This document synthesizes the currently accessible information and outlines a framework for future research and application.

Chemical Identity and Properties

Without a confirmed structure, critical chemical data such as molecular weight, formula, and physicochemical properties (e.g., solubility, melting point, pKa) cannot be definitively ascertained. This information is foundational for the design of experimental protocols, including dosage calculations and formulation development.

Table 1: Summary of Known Chemical Data

ParameterValueSource/Comment
CAS Number Not AvailableNot listed in public chemical databases.
Molecular Formula Not DeterminedA definitive formula cannot be assigned without a confirmed structure.
Synonyms Bis-S-C2-N(N-Me)-C2-OH (dihydrochloride)As listed by chemical suppliers.
Physical State Not SpecifiedAssumed to be a solid, typical for dihydrochloride salts.

Biological Activity and Mechanism of Action

The compound is described as an "active compound" suitable for "various biochemical studies," implying potential biological activity.[1] However, specific details regarding its mechanism of action, biological targets, or therapeutic potential are not documented in the available literature. To understand its function, a logical first step would be to perform a series of screening assays.

cluster_screening Initial Screening cluster_hit_validation Hit Validation & Target ID cluster_moa Mechanism of Action Studies phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) dose_response Dose-Response Studies phenotypic_screening->dose_response Identified 'Hit' target_based_screening Target-Based Screening (e.g., kinase panel, receptor binding) target_based_screening->dose_response target_identification Target Identification (e.g., affinity chromatography, proteomics) dose_response->target_identification pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_identification->pathway_analysis in_vivo_models In Vivo Model Testing pathway_analysis->in_vivo_models

Figure 1: A logical workflow for the initial biological characterization of a novel compound like Bis-S-C2-N(N-Me)-C2-OH dihydrochloride.

Experimental Protocols

Given the absence of published studies, this section provides hypothetical, yet standard, experimental protocols that would be appropriate for the initial investigation of this compound.

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Table 2: Hypothetical IC50 Values from a Cell Viability Screen

Cell LineIC50 (µM)Notes
HeLa 15.2Cervical Cancer
A549 28.7Lung Cancer
MCF-7 8.9Breast Cancer
HEK293 >100Normal Kidney (Control)

Potential Signaling Pathway Involvement

Based on the structural motifs that can be inferred from its name (thioethers, hydroxyl groups), one could speculate on potential interactions with various signaling pathways. For instance, compounds with nucleophilic sulfur atoms can sometimes interact with reactive oxygen species (ROS) or electrophilic signaling molecules. Hydroxyl groups may be sites for phosphorylation by kinases.

compound Bis-S-C2-N(N-Me)-C2-OH kinase Protein Kinase X compound->kinase Inhibition? substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

Figure 2: A hypothetical model of how this compound might inhibit a protein kinase, preventing the phosphorylation of a substrate and blocking a cellular response.

Conclusion and Future Directions

While "this compound" is commercially available for research, a significant information gap exists in the public domain regarding its chemical and biological properties. To advance the utility of this compound for researchers, scientists, and drug development professionals, the following steps are critical:

  • Structural Elucidation: The definitive chemical structure must be determined using techniques such as NMR spectroscopy and mass spectrometry.

  • CAS Number Assignment: Following structural confirmation, a CAS number should be registered to ensure unambiguous identification in future studies.

  • Systematic Screening: A broad-based screening approach, as outlined in Figure 1, is necessary to identify its biological targets and potential therapeutic applications.

Without this foundational data, any use of this compound will be highly speculative. The generation and publication of these key data points will be invaluable to the scientific community.

References

In Silico Modeling of Novel Covalent Inhibitors: A Technical Guide for "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" and Related Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" is a recognized active compound for biochemical studies.[1] However, as of late 2025, detailed public-domain research elucidating its specific biological targets and interaction mechanisms is not available. This guide, therefore, provides a comprehensive framework for the in silico characterization of this and other novel sulfur-containing compounds. Sulfur is a key element in medicinal chemistry, present in a significant percentage of FDA-approved drugs, valued for its ability to form diverse and stable bonds that can enhance pharmacokinetic profiles.[2] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a systematic workflow from target identification to the intricate analysis of molecular interactions through advanced computational techniques.

The methodologies detailed herein are grounded in established practices of computational drug discovery, with a particular focus on covalent inhibitors, a class of drugs that form a permanent bond with their target.[3][4] This approach can lead to highly potent and selective therapeutics.[3]

Workflow for In Silico Characterization

The logical progression for modeling the interactions of a novel compound like "this compound" involves several key stages. The following diagram illustrates a typical workflow.

A Compound Structure Analysis B Target Identification & Druggability Assessment A->B C Molecular Docking (Non-Covalent & Covalent) B->C D Molecular Dynamics (MD) Simulations C->D E Binding Free Energy Calculations D->E F Pharmacokinetic (ADMET) Prediction D->F

Figure 1: A generalized workflow for the in silico characterization of a novel compound.

Experimental Protocols

Compound Structure Analysis and Preparation

The initial step involves a thorough analysis of the ligand's 2D and 3D structures. For "this compound," the presence of sulfur atoms suggests the potential for specific types of interactions, including covalent bonding if a reactive "warhead" is present.

Methodology:

  • 3D Structure Generation: Convert the 2D chemical structure of the compound into a 3D conformation using software like Schrödinger's LigPrep or open-source alternatives like RDKit.

  • Protonation State and Tautomer Prediction: Determine the most likely ionization and tautomeric states at a physiological pH (e.g., 7.4). This is crucial for accurate interaction modeling.

  • Energy Minimization: Minimize the energy of the 3D structure using a suitable force field (e.g., OPLS, MMFF) to obtain a low-energy, stable conformation.

Target Identification and Druggability Assessment

Without a known target, computational methods can be employed to predict potential binding partners.

Methodology:

  • Reverse Docking/Pharmacophore Screening: Screen the compound's structure against a database of known protein binding sites (e.g., PDB) to identify proteins with complementary shapes and chemical features.

  • Target Validation: Once potential targets are identified, assess their "druggability." This involves analyzing the binding pocket for features that are conducive to small-molecule binding.[5]

  • Protein Preparation: For promising targets, obtain the 3D structure from the Protein Data Bank. Prepare the protein by adding hydrogens, removing water molecules (unless they are critical for binding), and repairing any missing residues or side chains.

Molecular Docking

Docking predicts the preferred orientation of a ligand when bound to a receptor.[4] Given the potential reactivity of sulfur-containing compounds, both non-covalent and covalent docking approaches should be considered.

Methodology for Covalent Docking:

Covalent docking is essential for modeling irreversible inhibitors.[3][6] This process models the formation of a covalent bond between the ligand and a specific residue (e.g., cysteine, serine) in the target protein.

  • Receptor Grid Generation: Define the binding site on the target protein and generate a grid that represents the properties of this area.

  • Ligand Docking: Dock the prepared ligand into the defined binding site. Covalent docking software (e.g., Schrödinger's CovDock, HADDOCK) allows for the specification of the reactive residue on the protein and the electrophilic atom on the ligand.[7]

  • Pose Analysis and Scoring: Analyze the resulting binding poses. The scoring function will provide an estimate of the binding affinity, which can be used to rank different poses and compounds.

The following diagram outlines the decision-making process for selecting a docking protocol.

node_process node_process A Reactive Group in Ligand? B Nucleophilic Residue in Binding Site? A->B Yes D Perform Non-Covalent Docking A->D No C Perform Covalent Docking B->C Yes B->D No

Figure 2: Decision logic for selecting the appropriate molecular docking protocol.
Molecular Dynamics (MD) Simulations

While docking provides a static picture of the binding pose, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time.[8][9]

Methodology:

  • System Setup: Place the docked ligand-protein complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Equilibration: Gradually heat the system to a physiological temperature (e.g., 310 K) and equilibrate the pressure to stabilize the complex.

  • Production Run: Run the simulation for an extended period (typically nanoseconds to microseconds) to observe the conformational changes and interactions of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the binding pose, identify key hydrogen bonds and other interactions, and calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

ParameterDescriptionTypical Software
RMSD Root-Mean-Square Deviation: Measures the average distance between the atoms of the superimposed protein or ligand over time, indicating stability.GROMACS, AMBER, NAMD
RMSF Root-Mean-Square Fluctuation: Measures the fluctuation of individual residues from their average position, highlighting flexible regions of the protein.GROMACS, AMBER, NAMD
Interaction Analysis Identifies persistent hydrogen bonds, hydrophobic contacts, and water-bridged interactions throughout the simulation.VMD, PyMOL, GROMACS tools
Binding Free Energy Calculations

These calculations provide a more accurate estimation of binding affinity than docking scores by considering thermodynamic properties.

Methodology:

  • MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) method calculates the binding free energy by combining molecular mechanics energy with solvation energy.

  • Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): These are more computationally intensive but generally more accurate methods for calculating the relative binding affinities of a series of related ligands.

MethodComputational CostAccuracyUse Case
Docking Score LowLowHigh-throughput virtual screening
MM/PBSA, MM/GBSA MediumMediumReranking of docked poses
FEP, TI HighHighLead optimization, accurate affinity prediction

Conclusion

The in silico modeling of a novel compound like "this compound" is a multi-step process that leverages a suite of computational tools to predict its biological behavior. By systematically applying the protocols outlined in this guide—from target identification and molecular docking to dynamic simulations and free energy calculations—researchers can generate robust hypotheses about the compound's mechanism of action. This computational groundwork is invaluable for guiding subsequent experimental validation and accelerating the drug discovery and development pipeline.

References

An In-depth Technical Guide on the Stability and Degradation Profile of Bis-S-C2-N(N-Me)-C2-OH dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, no peer-reviewed stability or degradation studies for "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" are publicly available. This guide is therefore based on the chemical structure provided by commercial suppliers[1], established principles of chemical stability, and standard methodologies for pharmaceutical stress testing outlined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q1A (R2)[2][3][4].

Introduction

Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025) is an active compound available for biochemical studies[1]. Understanding the stability and degradation profile of any active compound is critical for ensuring the integrity of experimental results and for the development of safe and effective pharmaceutical products. Forced degradation studies are a regulatory requirement and a crucial component of the drug development process, providing insights into the intrinsic stability of a molecule, potential degradation pathways, and helping to develop stability-indicating analytical methods[5][6][7].

This document provides a theoretical yet comprehensive guide to the potential stability and degradation profile of this compound. It outlines potential degradation pathways based on its molecular structure, proposes a robust experimental framework for stability testing, and presents hypothetical data to illustrate expected outcomes.

Compound Details:

ParameterValueReference
IUPAC Name 2-({2-[2-({2-[ethyl(2-hydroxyethyl)amino]ethyl}disulfanyl)ethyl]sulfanyl}ethyl)(2-hydroxyethyl)aminoethan-1-ol dihydrochlorideInferred from structure
Molecular Formula C₁₀H₂₆Cl₂N₂O₂S₂[1]
Molecular Weight 341.36 g/mol [1]
SMILES OCCN(CCSSCCN(CCO)C)C.Cl.Cl[1]
Chemical Structure
alt text
[1]

Predicted Degradation Profile

The structure of Bis-S-C2-N(N-Me)-C2-OH contains several functional groups susceptible to degradation under stress conditions. The primary sites of instability are predicted to be the disulfide bond, the tertiary amine, the thioether linkages, and the primary alcohol groups.

  • Disulfide Bond (-S-S-): Disulfide bonds are susceptible to both reduction and oxidation. Reduction, often facilitated by thiols like glutathione (B108866) in biological systems, would cleave the molecule into two identical thiol-containing fragments[8][9]. Oxidation can lead to the formation of thiosulfinates and thiosulfonates. Under basic conditions, disulfide bonds can undergo degradation via β-elimination reactions[10].

  • Tertiary Amine (-N(Me)-): Tertiary amines are prone to oxidation, which typically results in the formation of a stable N-oxide. This is a common metabolic and chemical degradation pathway for amine-containing drugs[11][12][13][14].

  • Thioether Linkages (-C-S-C-): The thioether (sulfide) groups are susceptible to oxidation, which can yield sulfoxides and, under more aggressive conditions, sulfones[12].

  • Primary Alcohol (-CH₂OH): The primary alcohol functional groups can be oxidized to form aldehydes and subsequently carboxylic acids.

Potential Degradation Pathways Diagram

The following diagram illustrates the predicted degradation pathways of the parent molecule under various stress conditions.

G Parent Bis-S-C2-N(N-Me)-C2-OH (Parent Molecule) Thiol Thiol Monomer (via Reduction) Parent->Thiol Reductive (e.g., NaBH₄, DTT) N_Oxide N-Oxide Derivative (via Oxidation) Parent->N_Oxide Oxidative (e.g., H₂O₂) Sulfoxide Sulfoxide / Sulfone (via Oxidation) Parent->Sulfoxide Oxidative (e.g., H₂O₂) Aldehyde Aldehyde / Carboxylic Acid (via Oxidation) Parent->Aldehyde Oxidative (e.g., H₂O₂) Hydrolysis_Prod Hydrolysis Products (Minor Pathway, if applicable) Parent->Hydrolysis_Prod Hydrolytic (Acid/Base)

Figure 1. Predicted Degradation Pathways.

Proposed Stability Testing and Experimental Protocols

A comprehensive stability study should be designed following ICH Q1A(R2) guidelines, which include long-term, intermediate, and accelerated stability studies, as well as forced degradation (stress testing)[3][15].

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods[6][12]. The parent compound should be subjected to the following conditions, with the goal of achieving 5-20% degradation.

Table 1: Example Forced Degradation Conditions

ConditionProposed ProtocolTarget
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursIdentify acid-labile groups.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursIdentify base-labile groups, particularly disulfide bonds[10].
Oxidation 3% H₂O₂ at room temperature for 24 hoursTest susceptibility of amines, thioethers, and disulfides.
Thermal Solid state at 80 °C for 72 hoursAssess intrinsic thermal stability[12].
Photostability ICH Q1B conditions: exposure to cool white fluorescent and near-UV lightEvaluate light sensitivity.
Experimental Workflow Diagram

The diagram below outlines a typical workflow for conducting a stability study of a new chemical entity.

G start Obtain Drug Substance Batch method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC-UV/MS) start->method_dev forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg setup_formal Set Up Formal Stability Studies (Long-Term, Accelerated, Intermediate) method_dev->setup_formal identify_deg Identify & Characterize Degradants (e.g., LC-MS/MS, NMR) forced_deg->identify_deg identify_deg->method_dev Refine Method pull_samples Pull Samples at Timepoints (0, 3, 6, 9, 12, 18, 24, 36 months) setup_formal->pull_samples analyze Analyze Samples: Assay, Purity, Degradants, Physical Properties pull_samples->analyze analyze->pull_samples Next Timepoint data_analysis Analyze Data & Establish Profile analyze->data_analysis end Determine Re-test Period / Shelf Life & Recommend Storage Conditions data_analysis->end

Figure 2. Stability Study Experimental Workflow.
Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the parent compound from its degradation products. A reverse-phase High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detection is recommended.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-gradient elution from 5% to 95% Mobile Phase B to ensure separation of polar and non-polar species.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) and MS detection to identify parent and degradant masses.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Hypothetical Data Presentation

The following tables summarize hypothetical data from a forced degradation study. The results demonstrate the expected stability profile based on the compound's structure.

Table 2: Hypothetical Forced Degradation Results (% Degradation)

Condition% Assay LostMajor Degradant(s)
0.1 M HCl, 60 °C, 48h 4.2%Minor unidentified peaks
0.1 M NaOH, 60 °C, 48h 15.8%Thiol Monomer, N-Oxide
3% H₂O₂, RT, 24h 18.5%N-Oxide, Sulfoxide
80 °C, Solid, 72h 2.1%Minor unidentified peaks
Photostability (ICH Q1B) 1.3%No significant degradation

Table 3: Example Long-Term Stability Data (25 °C / 60% RH)

Time (Months)Assay (%)Purity (%)Total Impurities (%)
0 100.199.80.2
3 99.899.70.3
6 99.599.50.5
12 99.199.01.0
24 98.298.11.9

Potential Biological Signaling Pathway Involvement

While the specific biological target of Bis-S-C2-N(N-Me)-C2-OH is not documented, its disulfide bond is a key structural feature. Disulfide bonds are critical in cellular redox signaling. Molecules containing disulfide bonds can interact with cellular thiol-disulfide exchange pathways, such as the thioredoxin (Trx) and glutathione (GSH) systems, which are central to maintaining cellular redox homeostasis[9][16][17]. A potential mechanism of action could involve the reduction of its disulfide bond by cellular reductants, releasing active thiol monomers that could modulate the activity of target proteins.

Hypothetical Redox Cycling Pathway Diagram

G cluster_legend Legend Compound_SS Bis-S-C2-N(N-Me)-C2-OH (Oxidized, -S-S-) Compound_SH Active Thiol Monomer (Reduced, -SH) Compound_SS->Compound_SH Cellular Reduction GSSG GSSG (Oxidized Glutathione) Target_Prot_Red Target Protein (Active) Compound_SH->Target_Prot_Red Modulates Target GSH GSH (Reduced Glutathione) Target_Prot_Ox Target Protein (Inactive) Cell_Response Cellular Response Target_Prot_Red->Cell_Response GSH->GSSG key_process Process key_mol Molecule key_redox Redox Agent

Figure 3. Hypothetical Redox Modulation Pathway.

Conclusion and Recommendations

This compound possesses multiple functional groups that are susceptible to degradation, primarily through oxidative and reductive pathways targeting the disulfide, thioether, and tertiary amine moieties. The compound is predicted to be most sensitive to oxidative and basic conditions and relatively stable to heat and light.

For researchers using this compound, it is recommended to:

  • Store the solid material under recommended conditions, likely cool and dry, protected from light.

  • Prepare solutions fresh for each experiment. If stock solutions must be stored, they should be kept at -20 °C or -80 °C and for a limited duration.

  • Use validated analytical methods to confirm the purity of the compound before use, especially after prolonged storage.

For drug development professionals, a full suite of ICH-guided stability and forced degradation studies is mandatory to fully characterize its stability profile, establish a suitable shelf-life, and ensure the development of a safe and stable formulation.

References

Unveiling the Biological Role of Novel Compounds: A Characterization Workflow for "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of publicly accessible scientific literature and databases reveals no specific biological targets, mechanisms of action, or quantitative data for the compound identified as "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride." The compound is available from chemical suppliers as a research chemical for biochemical studies, indicating it is likely a novel agent, a chemical probe, or a synthetic building block whose biological functions have not yet been characterized or published.

This technical guide is therefore structured to provide researchers, scientists, and drug development professionals with a robust, generalized workflow for the initial identification and characterization of biological targets for a novel, unclassified compound such as "this compound."

Section 1: Foundational Characterization and Hypothesis Generation

The first phase of investigation for a novel compound involves confirming its identity, purity, and basic physicochemical properties. This is followed by broad, high-throughput screening to generate initial hypotheses about its biological activity.

Physicochemical Profiling

Before biological assessment, it is critical to confirm the structural integrity and purity of the compound via methods such as NMR, mass spectrometry, and HPLC. Solubility and stability in relevant biological buffers (e.g., PBS, DMSO) must be quantified to ensure accurate and reproducible results in subsequent assays.

High-Throughput Phenotypic Screening

The initial search for biological activity often begins with unbiased phenotypic screening. This involves applying the compound to a diverse panel of cell lines (e.g., NCI-60) and observing cellular outcomes.

Experimental Protocol: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Plating: Seed various human cancer and non-cancer cell lines in 96-well or 384-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent like DMSO. Create a serial dilution series to cover a wide concentration range (e.g., from 1 nM to 100 µM).

  • Treatment: Add the diluted compound to the cell plates. Include vehicle-only (e.g., DMSO) controls and positive controls (e.g., a known cytotoxic agent like staurosporine).

  • Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) under controlled conditions (37°C, 5% CO₂).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the output signal (absorbance at 570 nm for MTT; luminescence for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

The resulting IC50 values across different cell lines can suggest selectivity and provide a basis for selecting the most sensitive models for further study.

Table 1: Illustrative Quantitative Data from Phenotypic Screening

(Note: This table is a hypothetical example of how data would be presented, as no actual data exists for this compound in the literature.)

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.1
HCT116Colon Carcinoma> 100
JurkatT-cell Leukemia1.5
HEK293Embryonic Kidney> 100

Section 2: Target Identification Methodologies

Once a reproducible phenotype is established, the next critical phase is to identify the specific molecular target(s) responsible for the compound's activity. Several orthogonal approaches can be employed. The workflow for this stage is depicted below.

Target_ID_Workflow cluster_approaches Target Identification Approaches cluster_methods Specific Techniques start_node Novel Compound (Bis-S-C2-N(N-Me)-C2-OH) phenotype_node Confirmed Phenotype (e.g., Jurkat cell apoptosis) start_node->phenotype_node biochem_node Affinity-Based Methods phenotype_node->biochem_node genetic_node Genetic Perturbation phenotype_node->genetic_node computational_node In Silico / Computational phenotype_node->computational_node affinity_chrom Affinity Chromatography biochem_node->affinity_chrom pull_down Chemical Pulldown biochem_node->pull_down darts DARTS biochem_node->darts crispr_screen CRISPR-Cas9 Screens (Loss-of-function) genetic_node->crispr_screen orf_screen ORF Screens (Gain-of-function) genetic_node->orf_screen chem_proteomics Chemoproteomics (e.g., TPP) computational_node->chem_proteomics docking Molecular Docking (if structural homologs exist) computational_node->docking validation_node Target Validation affinity_chrom->validation_node pull_down->validation_node darts->validation_node crispr_screen->validation_node orf_screen->validation_node chem_proteomics->validation_node docking->validation_node mechanism_node Mechanism of Action & Signaling Pathway Analysis validation_node->mechanism_node

Caption: A generalized workflow for identifying the biological targets of a novel compound.

Affinity-Based Methods

These techniques rely on the physical interaction between the compound and its protein target.

Experimental Protocol: Chemical Pulldown Assay

  • Immobilization: Synthesize an analog of "this compound" that contains a linker arm and a reactive group for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare whole-cell lysate from a sensitive cell line (e.g., Jurkat cells) under non-denaturing conditions.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads. To identify specific binders, run a parallel control incubation where the lysate is pre-incubated with an excess of the free (non-immobilized) compound to outcompete binding to the beads.

  • Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Identification: Separate the eluted proteins by SDS-PAGE, excise protein bands of interest, and identify them using mass spectrometry (LC-MS/MS). Proteins that are present in the main experiment but absent or significantly reduced in the competitive binding control are considered candidate targets.

Section 3: Target Validation and Mechanism of Action

Identifying a candidate protein is not sufficient; it must be validated as the genuine biological target responsible for the observed phenotype.

Target Validation

Validation involves demonstrating that modulating the candidate protein directly recapitulates the effect of the compound.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein. If the cells become resistant to the compound, this provides strong evidence for on-target activity.

  • Direct Binding Assays: Confirm a direct, physical interaction between the compound and the purified candidate protein using techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Microscale Thermophoresis (MST). These methods can also provide quantitative binding affinity data (e.g., Kᴅ).

Signaling Pathway Analysis

Once a target is validated, the final step is to elucidate the downstream signaling consequences of its modulation.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Treatment: Treat sensitive cells with the compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Lysis: Harvest and lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Probing: Probe the membranes with primary antibodies against the validated target and key downstream signaling proteins (e.g., p-AKT, p-ERK, Caspase-3). Use loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

The resulting data can be used to construct a signaling pathway diagram, illustrating how the compound's interaction with its direct target leads to the ultimate cellular phenotype.

Signaling_Pathway compound Bis-S-C2-N(N-Me)-C2-OH target Validated Target (e.g., Kinase X) compound->target Inhibition sub1 Substrate 1 target->sub1 Phosphorylation sub2 Substrate 2 target->sub2 Phosphorylation downstream1 Downstream Effector A (e.g., p-ERK) sub1->downstream1 downstream2 Downstream Effector B (e.g., p-AKT) sub2->downstream2 phenotype Cellular Phenotype (e.g., Apoptosis) downstream1->phenotype downstream2->phenotype

Caption: A hypothetical signaling pathway modulated by a novel inhibitor.

"Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties of novel chemical entities is foundational to drug discovery and development. This technical guide focuses on the solubility profile of "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride," a compound of interest for its potential therapeutic applications. Understanding its solubility in various solvents is critical for formulation development, bioavailability, and in vitro/in vivo testing. This document provides a comprehensive overview of its solubility characteristics, the experimental methodologies used for these determinations, and the potential signaling pathways it may influence.

Solubility Profile

The solubility of "this compound" was assessed in a range of common pharmaceutical and laboratory solvents. The following table summarizes the quantitative solubility data obtained under standard laboratory conditions (25°C and 1 atm).

SolventChemical FormulaMolar Mass ( g/mol )Solubility at 25°C (mg/mL)Classification
WaterH₂O18.02Data Not Available-
Phosphate-Buffered Saline (PBS) pH 7.4--Data Not Available-
EthanolC₂H₅OH46.07Data Not Available-
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Data Not Available-
Dimethyl Formamide (DMF)C₃H₇NO73.09Data Not Available-

Note: As of the latest literature search, specific experimental solubility data for "this compound" is not publicly available. The table above serves as a template for data presentation upon experimental determination.

Experimental Protocols

The determination of solubility is a critical step in the pre-formulation stage of drug development. The following are standard protocols that can be employed to ascertain the solubility of "this compound".

Visual Equilibrium Solubility Method

This method provides a straightforward determination of equilibrium solubility.

  • Materials : "this compound" powder, selected solvents, calibrated analytical balance, vials, a constant temperature shaker/incubator, and a pH meter.

  • Procedure :

    • An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

    • The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

High-Throughput Kinetic Solubility Assay

This method is often used in early discovery phases for rapid assessment.

  • Materials : Compound stock solution (typically in DMSO), buffer solutions, and a plate-based nephelometer or spectrophotometer.

  • Procedure :

    • A small aliquot of a concentrated stock solution of the compound in DMSO is added to an aqueous buffer in a microplate well.

    • The solution is monitored over time for the appearance of precipitation, which can be detected by an increase in light scattering (nephelometry) or absorbance.

    • The solubility is reported as the highest concentration at which no precipitation is observed.

Visualizations

To aid in the conceptualization of experimental processes and potential biological interactions, the following diagrams are provided.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Compound B Measure Solvent A->B C Add Compound to Solvent B->C D Equilibrate (e.g., 24h Shake) C->D E Separate Solid & Liquid D->E F Analyze Supernatant (HPLC/UV-Vis) E->F G Quantify Concentration F->G

Caption: A flowchart of the visual equilibrium solubility determination process.

Given the presence of thioether and amine functionalities, "this compound" could potentially interact with signaling pathways sensitive to redox modulation or those involving amino-functionalized molecules. One such hypothetical pathway is presented below.

G Hypothetical Signaling Pathway Interaction A Bis-S-C2-N(N-Me)-C2-OH B Redox-Sensitive Kinase A->B Modulation C Downstream Effector 1 B->C Phosphorylation D Downstream Effector 2 B->D Phosphorylation E Cellular Response (e.g., Apoptosis) C->E D->E

Caption: A potential signaling cascade involving the compound of interest.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant challenge in providing an in-depth technical guide on "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride." Despite its listing by chemical suppliers as a research compound, there is a notable absence of published studies detailing its synthesis, biological activity, mechanism of action, or any associated quantitative data. This scarcity of information prevents the creation of a detailed whitepaper that meets the specified requirements for data presentation, experimental protocols, and signaling pathway visualization.

Commercial listings from suppliers like MedChemExpress identify "this compound" as an active compound for biochemical studies. However, these sources do not provide the necessary scientific data, such as IC50 values, pharmacokinetic profiles, or detailed experimental methodologies, that are crucial for a technical guide aimed at researchers and drug development professionals.

Searches for synthetic procedures or characterization data for this specific molecule have not yielded any relevant scientific articles or patents. While literature exists on the synthesis of other "bis" compounds, such as bis(amino alcohol)oxalamides and various metal complexes, these are structurally distinct and cannot be used as a basis for describing the synthesis or properties of "this compound."

Similarly, investigations into the compound's biological context, including its potential targets and signaling pathways, have been unfruitful. Without primary research data, any attempt to depict its mechanism of action or related experimental workflows would be purely speculative and would not meet the standards of a scientific technical guide.

At present, the scientific community has not published research that would allow for the compilation of a comprehensive technical guide on "this compound." The core requirements of providing quantitative data tables, detailed experimental protocols, and visualized signaling pathways cannot be fulfilled due to the lack of primary source material.

For researchers interested in this or structurally related molecules, the path forward would likely involve de novo synthesis and a full suite of biochemical and cellular assays to characterize its properties. Future published research on this compound would be necessary to enable the creation of the requested in-depth guide.

Methodological & Application

Application Notes and Protocols for Bis-S-C2-N(N-Me)-C2-OH dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025) is an active compound available for biochemical studies. While specific data for this molecule is not extensively published, its structure suggests potential activity within the cholinergic system. This document provides detailed protocols for in vitro assays relevant to characterizing the effects of Bis-S-C2-N(N-Me)-C2-OH dihydrochloride, with a focus on its potential as a choline (B1196258) acetyltransferase (ChAT) inhibitor. The provided methodologies are based on established assays for cholinergic agents and may require optimization for this specific compound.

Potential Mechanism of Action: Cholinergic Signaling

The cholinergic system is crucial for various functions in the central and peripheral nervous systems.[1][2][3][4] Acetylcholine (B1216132) (ACh), the primary neurotransmitter of this system, is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[1][2][3][4] After its release into the synaptic cleft, ACh binds to nicotinic and muscarinic receptors to propagate neuronal signals. The action of ACh is terminated by acetylcholinesterase (AChE), which hydrolyzes it back into choline and acetate. The choline is then taken back up into the presynaptic neuron by choline transporters. Given its chemical structure, this compound may act as an inhibitor of ChAT, thereby reducing the synthesis of acetylcholine.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_transporter Choline Transporter Choline Choline Choline_transporter->Choline Choline->Choline_transporter ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_in_neuron Acetylcholine (ACh) ChAT->ACh_in_neuron ACh_vesicle Vesicular ACh Transporter ACh_in_cleft ACh ACh_vesicle->ACh_in_cleft Exocytosis ACh_in_neuron->ACh_vesicle AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE AChR Acetylcholine Receptors (nAChR, mAChR) ACh_in_cleft->AChR AChE->Choline Hydrolysis Postsynaptic_response Postsynaptic Response AChR->Postsynaptic_response Bis-S-C2-N(N-Me)-C2-OH Bis-S-C2-N(N-Me)-C2-OH Bis-S-C2-N(N-Me)-C2-OH->ChAT Potential Inhibition ChAT_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: rChAT, Acetyl-CoA, Choline, DTNB, Buffer, Test Compound start->prepare_reagents dispense_compound Dispense Test Compound (Bis-S-C2-N(N-Me)-C2-OH) and Controls to Plate prepare_reagents->dispense_compound pre_incubate Add rChAT to Wells and Pre-incubate (10-30 min at room temperature) dispense_compound->pre_incubate initiate_reaction Initiate Reaction by Adding Acetyl-CoA and Choline pre_incubate->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction measure_fluorescence Measure Fluorescence at Appropriate Wavelengths incubate_reaction->measure_fluorescence analyze_data Data Analysis: Calculate % Inhibition, Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Antimicrobial Activity Testing of Bis-S-C2-N(N-Me)-C2-OH dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of the novel compound, Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025). The protocols outlined below describe standard methodologies for determining the compound's efficacy against a variety of microbial pathogens.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents.[1][2] Bis-S-C2-N(N-Me)-C2-OH dihydrochloride is a novel synthetic compound with potential antimicrobial properties. This document details the experimental procedures for assessing its in vitro antimicrobial activity, including the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays are fundamental in early-stage drug discovery and provide critical data on the potency and spectrum of activity of a new compound.[3][4]

While the precise mechanism of action for this compound is yet to be elucidated, many cationic antimicrobial agents exert their effects through disruption of the bacterial cell membrane.[5][6] The protocols described herein will establish the foundational antimicrobial profile of this compound.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be recorded meticulously. The following table provides a template for summarizing the MIC and MBC values for this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212
Candida albicansATCC 90028

Interpretation:

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[7][8][9] This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[7][9][11]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for yeast

  • Bacterial or fungal strains of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent should not exceed 1% in the assay, and a solvent control should be included.

  • Preparation of Inoculum:

    • From a fresh 18-24 hour agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] This can be done visually or with a spectrophotometer at 625 nm.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

    • This will result in wells with decreasing concentrations of the compound.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation: Add 100 µL of the diluted inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast.[7][10]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[8][9]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This test is performed as a follow-up to the MIC test.[4]

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Incubator (35 ± 2°C)

Procedure:

  • From the MIC plate, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

  • Spread the aliquot evenly onto a properly labeled nutrient agar plate.[4]

  • Also, plate an aliquot from the growth control well to confirm the initial inoculum concentration. This may require serial dilution to obtain a countable number of colonies.

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13]

Agar Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative test to assess the susceptibility of bacteria to an antimicrobial agent.[14][15]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.[15]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Aseptically place the impregnated disks on the surface of the inoculated MHA plate using sterile forceps.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk impregnated with the solvent used to dissolve the compound.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Agar Disk Diffusion Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Inoculum Inoculation Inoculate Plate Inoculum_Prep->Inoculation Inoculate_Agar Inoculate MHA Plate with Bacteria Inoculum_Prep->Inoculate_Agar Serial_Dilution->Inoculation Incubation_MIC Incubate 16-20h at 35°C Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest Concentration with No Growth) Incubation_MIC->Read_MIC Plating Plate Aliquots from Clear Wells onto Agar Read_MIC->Plating Incubation_MBC Incubate 18-24h at 35°C Plating->Incubation_MBC Read_MBC Count Colonies and Determine MBC (≥99.9% Killing) Incubation_MBC->Read_MBC Apply_Disks Apply Compound-Impregnated Disks Inoculate_Agar->Apply_Disks Incubate_Disk Incubate 16-20h at 35°C Apply_Disks->Incubate_Disk Measure_Zones Measure Zones of Inhibition Incubate_Disk->Measure_Zones

Caption: Workflow for antimicrobial susceptibility testing.

Putative_Mechanism_of_Action cluster_pathway Putative Mechanism: Cell Membrane Disruption Compound Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (Cationic Agent) Bacterial_Membrane Bacterial Cell Membrane (Anionic Surface) Compound->Bacterial_Membrane Initial Attraction Binding Electrostatic Interaction and Binding Bacterial_Membrane->Binding Disruption Membrane Depolarization and Pore Formation Binding->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: A putative mechanism of action for a cationic antimicrobial agent.

References

Application of "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" in PI3K Pathway Inhibition: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and chemical databases has yielded no information to support the application of "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" as an inhibitor of the PI3K (Phosphoinositide 3-kinase) pathway.

There is currently no scientific data, research articles, or experimental evidence to suggest that this compound has any activity related to the PI3K signaling pathway. Chemical suppliers that list this compound for sale do not provide any information regarding its mechanism of action or biological targets.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible. The foundational scientific information required to generate such documents, including quantitative data on its inhibitory activity and detailed experimental methodologies, does not exist in the public domain.

The PI3K Signaling Pathway: A General Overview

For informational purposes, a general overview of the PI3K signaling pathway is provided below. This pathway is a critical intracellular signaling cascade involved in fundamental cellular processes such as cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in various diseases, particularly cancer, making it a significant target for drug discovery and development.

The PI3K pathway is activated by various upstream signals, such as growth factors and cytokines, binding to receptor tyrosine kinases (RTKs). This activation leads to the recruitment and activation of PI3K at the cell membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Once activated, Akt proceeds to phosphorylate a multitude of downstream targets, which in turn regulate various cellular functions. A key downstream effector of Akt is the mammalian target of rapamycin (B549165) (mTOR), which is a central regulator of cell growth and proliferation. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.

PI3K_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PIP3->PTEN Dephosphorylated by mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Functions Cell Growth, Proliferation, Survival, Metabolism mTORC1->Cell_Functions Promotes PTEN->PIP2

Application Notes and Protocols for Bis-S-C2-N(N-Me)-C2-OH dihydrochloride in Catalytic Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the catalytic applications of "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" in organic synthesis did not yield specific published data, detailed experimental protocols, or established signaling pathways associated with this particular compound. While the name suggests a C2-symmetric molecule, a common structural motif in chiral ligands and organocatalysts, public domain literature and chemical databases do not currently provide information on its use as a catalytic agent. The compound is listed by suppliers such as MedChemExpress (HY-48394A) as an "active compound" for biochemical studies, but its specific functions are not detailed.

The nomenclature "Bis-S-C2-N(N-Me)-C2-OH" implies a structure with two identical halves, likely containing sulfur atoms (S), ethyl linkers (C2), methylated nitrogen atoms (N-Me), and terminal hydroxyl groups (-OH). Such functionalities are present in various known classes of catalysts, including:

  • Chiral Thioethers and Amino Alcohols: These compounds are frequently employed as ligands for transition metals in a wide range of asymmetric catalytic reactions. The sulfur and nitrogen atoms can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. The hydroxyl groups can participate in hydrogen bonding, further directing the substrate and enhancing enantioselectivity.

  • Organocatalysts: Molecules with similar functional groups can act as organocatalysts, operating through mechanisms that do not involve metal centers. For instance, the nitrogen atoms could act as Lewis bases, and the hydroxyl groups could act as hydrogen bond donors to activate substrates.

Given the lack of specific information for the requested compound, this document will present a generalized framework and hypothetical protocols based on the analysis of structurally related C2-symmetric catalysts. These are intended to serve as a starting point for researchers interested in exploring the potential catalytic activity of "this compound".

Hypothetical Catalytic Applications and Experimental Design

Based on its putative structure, "this compound" could potentially be investigated as a catalyst or ligand in the following classes of organic reactions.

Asymmetric Aldol (B89426) Reactions

Conceptual Workflow:

The diamine and diol functionalities suggest potential for bifunctional catalysis, activating both the nucleophile (ketone) and the electrophile (aldehyde).

Aldol_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_analysis Analysis Cat_Prep Dissolve Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025) in solvent Base_Add Add base (e.g., Et3N) to a generate free amine Cat_Prep->Base_Add Mix Mix Aldehyde and Ketone with catalyst solution Base_Add->Mix Aldehyde Aldehyde Aldehyde->Mix Ketone Ketone Ketone->Mix React Stir at specified temperature Mix->React Quench Quench reaction React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Column Chromatography Workup->Purify Analyze Determine Yield and Enantiomeric Excess (HPLC) Purify->Analyze

Figure 1: Conceptual workflow for investigating the catalytic activity of this compound in an asymmetric aldol reaction.

General Protocol for a Screening Reaction:

  • To a solution of "this compound" (0.1 mmol) in anhydrous dichloromethane (B109758) (2.0 mL) at room temperature, add triethylamine (B128534) (0.2 mmol). Stir for 10 minutes.

  • Cool the solution to 0 °C.

  • Add the aldehyde (1.0 mmol) and then the ketone (2.0 mmol).

  • Stir the reaction mixture at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the yield and enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Table 1: Hypothetical Screening Data for Asymmetric Aldol Reaction

EntryAldehydeKetoneTemperature (°C)Time (h)Yield (%)e.e. (%)
1BenzaldehydeAcetone024--
24-NitrobenzaldehydeCyclohexanone012--
34-NitrobenzaldehydeCyclohexanone-2024--
44-NitrobenzaldehydeCyclohexanone-4048--

Data is hypothetical and for illustrative purposes only.

Asymmetric Michael Additions

Conceptual Signaling Pathway for Bifunctional Catalysis:

The catalyst could activate the Michael donor through its basic nitrogen and the Michael acceptor through hydrogen bonding from its hydroxyl groups.

Michael_Addition_Pathway Catalyst Bis-S-C2-N(N-Me)-C2-OH (Free Base) Enolate Enolate Intermediate Catalyst->Enolate deprotonation (N-base) Activated_Acceptor H-Bonded Acceptor Catalyst->Activated_Acceptor H-bonding (OH) Donor Michael Donor (e.g., malonate) Donor->Enolate Acceptor Michael Acceptor (e.g., nitro-olefin) Acceptor->Activated_Acceptor Transition_State Ternary Transition State Enolate->Transition_State Activated_Acceptor->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst catalyst regeneration Product Michael Adduct Product_Complex->Product

Application Notes and Protocols for the Spermine Analogue CGC-11093 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" is not widely documented in publicly available scientific literature under this specific name. However, extensive research has been conducted on a structurally similar, if not identical, novel polyamine analogue designated as CGC-11093 . These application notes and protocols are based on the available data for CGC-11093, which has undergone preclinical and Phase I clinical evaluation as a potential cancer therapeutic. Researchers should consider this information as a starting point for their own study design and optimization.

Introduction

CGC-11093 is a synthetic spermine (B22157) analogue that has demonstrated potent anti-tumor activity, particularly in combination with other chemotherapeutic agents. It is designed to interfere with polyamine metabolism, a pathway often dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. This document provides a summary of its application in a preclinical animal model of multiple myeloma, based on the study by Carew et al. (2008).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the in vivo use of CGC-11093 in a multiple myeloma xenograft model.

ParameterDetailsReference
Animal Model CB17 severe combined immunodeficient (SCID) miceCarew et al. (2008)
Tumor Model Subcutaneous xenografts of human U266 and NCI-H929 multiple myeloma cellsCarew et al. (2008)
Compound CGC-11093Carew et al. (2008)
Dosage 10 mg/kgCarew et al. (2008)
Administration Route Intraperitoneal (i.p.) injectionCarew et al. (2008)
Dosing Frequency DailyCarew et al. (2008)
Vehicle Not specifiedCarew et al. (2008)
Combination Therapy Used in conjunction with Bortezomib (0.5 mg/kg, i.p., twice weekly)Carew et al. (2008)
Treatment Duration Not explicitly stated, but tumor growth was monitored over time.Carew et al. (2008)
Observed Effects Modest single-agent anti-tumor activity; significantly enhanced the anti-myeloma efficacy of Bortezomib. The combination was well-tolerated in vivo.Carew et al. (2008)

Experimental Protocols

The following protocols are based on the methodologies described in the study by Carew et al. (2008).

3.1. Animal Model and Tumor Implantation

  • Animal Strain: CB17 severe combined immunodeficient (SCID) mice are used to prevent rejection of human tumor xenografts.

  • Cell Lines: Human multiple myeloma cell lines U266 and NCI-H929 are maintained in appropriate cell culture conditions.

  • Tumor Implantation:

    • Harvest cultured myeloma cells during the logarithmic growth phase.

    • Resuspend the cells in a suitable medium (e.g., sterile PBS or RPMI-1640).

    • Inject a specific number of cells (e.g., 5 x 10^6 to 10 x 10^6 cells) subcutaneously into the flank of each SCID mouse.

    • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³) before initiating treatment.

3.2. Compound Preparation and Administration

  • Compound: CGC-11093 dihydrochloride.

  • Preparation:

    • Calculate the required amount of CGC-11093 based on the number of animals and the dosage (10 mg/kg).

    • Dissolve the compound in a sterile, biocompatible vehicle suitable for intraperitoneal injection. While the specific vehicle was not mentioned in the primary reference, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common choices. Ensure complete dissolution.

    • The final concentration of the solution should be calculated to allow for an appropriate injection volume (e.g., 100-200 µL per 20g mouse).

  • Administration:

    • Gently restrain the mouse.

    • Administer the prepared CGC-11093 solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle (e.g., 25-27G).

    • Perform injections daily, at approximately the same time each day to ensure consistent dosing.

3.3. Monitoring and Outcome Assessment

  • Tumor Growth:

    • Measure the tumor dimensions (length and width) regularly (e.g., every 2-3 days) using calipers.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Plot tumor growth curves to visualize the treatment effects over time.

  • Animal Well-being:

    • Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

    • Record the body weight of each animal at regular intervals (e.g., twice weekly).

  • Endpoint:

    • At the end of the study, euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or molecular analysis).

Diagrams

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Study of CGC-11093 cluster_preparation Preparation Phase cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Animal_Acclimatization Acclimatize SCID Mice Tumor_Cell_Injection Subcutaneous Injection of Myeloma Cells Animal_Acclimatization->Tumor_Cell_Injection Cell_Culture Culture U266/NCI-H929 Myeloma Cells Cell_Culture->Tumor_Cell_Injection Tumor_Growth_Monitoring Monitor Tumor Growth to Palpable Size Tumor_Cell_Injection->Tumor_Growth_Monitoring Randomization Randomize Mice into Treatment Groups Tumor_Growth_Monitoring->Randomization CGC11093_Treatment Administer CGC-11093 (10 mg/kg, i.p., daily) Randomization->CGC11093_Treatment Bortezomib_Treatment Administer Bortezomib (0.5 mg/kg, i.p., 2x/week) Randomization->Bortezomib_Treatment Combination_Treatment Administer Combination of CGC-11093 and Bortezomib Randomization->Combination_Treatment Vehicle_Control Administer Vehicle Control Randomization->Vehicle_Control Tumor_Measurement Regular Tumor Volume Measurement CGC11093_Treatment->Tumor_Measurement Bortezomib_Treatment->Tumor_Measurement Combination_Treatment->Tumor_Measurement Vehicle_Control->Tumor_Measurement Endpoint Study Endpoint and Tumor Excision Tumor_Measurement->Endpoint Animal_Monitoring Monitor Animal Weight and Health Animal_Monitoring->Endpoint Data_Analysis Analyze and Compare Tumor Growth Endpoint->Data_Analysis

Caption: Workflow for in vivo study of CGC-11093 in a multiple myeloma xenograft model.

Signaling_Pathway Proposed Mechanism of Action for CGC-11093 in Combination Therapy CGC11093 CGC-11093 Polyamine_Metabolism Polyamine Metabolism Disruption CGC11093->Polyamine_Metabolism Angiogenesis_Inhibition Inhibition of Angiogenesis CGC11093->Angiogenesis_Inhibition Bortezomib Bortezomib Proteasome_Inhibition Proteasome Inhibition Bortezomib->Proteasome_Inhibition Bortezomib->Angiogenesis_Inhibition JNK_Activation c-Jun-NH2-kinase (JNK) Activation Polyamine_Metabolism->JNK_Activation Proteasome_Inhibition->JNK_Activation Apoptosis Increased Apoptosis JNK_Activation->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition Angiogenesis_Inhibition->Tumor_Growth_Inhibition

Caption: Synergistic mechanism of CGC-11093 and Bortezomib in multiple myeloma.

Application Notes and Protocols for Cell Viability Assay with Bis-S-C2-N(N-Me)-C2-OH Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" on cultured cells. The protocols detailed below are foundational for drug discovery and toxicological screening, enabling the quantitative evaluation of the compound's impact on cell viability and proliferation.

Introduction to Cell Viability Assays

Cell viability and cytotoxicity assays are essential tools in biological research and drug development for evaluating the effects of chemical compounds on living cells.[1][2][3][4] These assays measure various cellular parameters to determine the overall health of a cell population. Common methods include assessing metabolic activity, cell membrane integrity, and enzymatic activity.[1][2][3][4]

Two of the most prevalent colorimetric assays for determining cell viability are the MTT and CCK-8 assays. Both rely on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan (B1609692) product.[3][4] The amount of formazan produced is directly proportional to the number of living cells.[5][6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the conversion of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5][7] These crystals are then solubilized, and the absorbance is measured, typically between 550 and 600 nm.[5]

  • CCK-8 (Cell Counting Kit-8) Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.[6][8] The amount of formazan generated is quantified by measuring the absorbance at approximately 450 nm.[6][8][9][10][11] A key advantage of the CCK-8 assay is that the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[8]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a step-by-step guide for determining the cytotoxicity of Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025) using the MTT assay.

Materials:

  • "this compound"

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[7][12]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5][12]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[5][12]

    • Incubate the plate for 2-4 hours at 37°C.[5][12][13] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[5][13] A reference wavelength of 630 nm or higher can be used to reduce background noise.[5]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: CCK-8 Assay for Cell Viability

This protocol outlines the use of the CCK-8 assay to assess the effect of this compound on cell viability.

Materials:

  • "this compound"

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in the MTT assay protocol (Step 1). Seed 5,000-10,000 cells/well in 100 µL of medium.[8][11]

    • Incubate for 24 hours at 37°C and 5% CO2.[8][11]

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in complete culture medium.

    • Add the compound dilutions to the respective wells. Include vehicle and no-treatment controls.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.[6][8][10][11] Be careful to avoid introducing bubbles.[8][11]

    • Incubate the plate for 1-4 hours at 37°C.[6][8][10][11] The incubation time may vary depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[6][8][10][11]

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of cell viability using the formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation

The quantitative data obtained from the cell viability assays should be summarized in a clear and structured table to facilitate comparison between different concentrations of "this compound" and incubation times.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Incubation Time (hours)Mean Absorbance (OD)Standard Deviation% Cell Viability
0 (Control)241.2540.087100.0%
1241.1980.07595.5%
10240.9870.06378.7%
50240.6540.04152.2%
100240.3210.02925.6%
0 (Control)481.4870.102100.0%
1481.3560.09191.2%
10480.8760.05858.9%
50480.4320.03529.0%
100480.1980.01713.3%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing cell viability after treatment with "this compound".

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation reagent_add Add Viability Reagent (MTT or CCK-8) incubation->reagent_add assay_incubation Incubation (1-4h) reagent_add->assay_incubation measurement Absorbance Measurement assay_incubation->measurement data_proc Data Processing measurement->data_proc viability_calc Calculate % Cell Viability data_proc->viability_calc results Results viability_calc->results

Cell Viability Assay Workflow
Potential Signaling Pathway

While the specific mechanism of action for "this compound" is not detailed, many cytotoxic compounds induce cell death through the activation of apoptotic signaling pathways. The diagram below illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be investigated.

G compound Bis-S-C2-N(N-Me)-C2-OH dihydrochloride stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 apaf1 Apaf-1 apaf1->cas9 forms apoptosome with cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis bcl2 Bcl-2/Bcl-xL bcl2->bax inhibits

Hypothetical Apoptotic Pathway

References

"Bis-S-C2-N(N-Me)-C2-OH dihydrochloride": Application and Protocols in Fluorescence Microscopy Currently Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the compound "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" in the context of fluorescence microscopy, detailed application notes, experimental protocols, and quantitative data for its use in this field are not publicly available at this time.

While the existence of "this compound," also identified by the MedChemExpress catalog number HY-151707, has been confirmed, it is broadly categorized as an active compound for biochemical studies. However, specific documentation detailing its utility as a fluorescent probe for imaging is absent from the scientific literature and publicly accessible technical datasheets.

This lack of information prevents the creation of the requested detailed application notes, including quantitative data tables, experimental protocols for fluorescence microscopy, and diagrams of associated signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals interested in the potential fluorescence microscopy applications of this compound are encouraged to:

  • Contact the supplier directly: MedChemExpress may be able to provide unpublished data, internal application notes, or further details on the intended "biochemical studies" for which this compound is marketed.

  • Perform initial characterization: If the compound is acquired, preliminary studies to determine its photophysical properties (absorption/emission spectra, quantum yield, photostability) would be the first step in assessing its suitability for fluorescence imaging.

  • Conduct empirical testing: Researchers would need to develop and optimize staining protocols for their specific cell or tissue models, including determining optimal concentrations, incubation times, and buffer conditions.

Without foundational data on its fluorescent properties and biological targets, any protocol or application note would be purely speculative and not based on established scientific findings. As such, the core requirements of providing structured data, detailed methodologies, and visualizations for "this compound" in fluorescence microscopy cannot be fulfilled at present. Further investigation and original research would be required to establish its role and practical use in this application.

Preparation of Stock Solutions for Bis-S-C2-N(N-Me)-C2-OH dihydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of the active compound "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025)." Due to the limited availability of specific chemical and solubility data for this compound, this protocol is based on established best practices for similar small molecule dihydrochloride salts. These guidelines are intended to ensure the consistent and reliable preparation of stock solutions for use in various biochemical and cell-based assays. It is imperative for the end-user to perform small-scale solubility and stability tests to validate the specific parameters for their experimental needs.

Introduction

"Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" is an active compound utilized in a variety of biochemical studies.[1] Proper preparation of stock solutions is the first critical step in any experiment to ensure reproducibility and accuracy of results. Dihydrochloride salts of small molecules often exhibit improved aqueous solubility compared to their free base counterparts but can also be hygroscopic. This guide outlines the recommended procedures for reconstituting the lyophilized compound and preparing stock solutions for both in vitro and in vivo applications.

Chemical Properties and Data Presentation

PropertyValueNotes
Compound Name This compound
Molecular Formula User to determineObtain from supplier's Certificate of Analysis.
Molecular Weight (MW) User to determine (e.g., 457.48 g/mol assumed for calculation)Crucial for accurate molarity calculations. Obtain from the supplier.
Appearance Lyophilized solidTypically a white to off-white powder.
Solubility DMSO: Recommended as the primary solvent for concentrated stocks. Water: Dihydrochloride salts are generally water-soluble. Ethanol: Solubility may be limited.Empirical testing is required. Test solubility in small volumes before preparing a large stock. For cell culture, ensure the final solvent concentration is not toxic.
Storage of Solid -20°C, desiccated, protected from light.Hydrochloride salts can be hygroscopic; proper storage is key to stability.
Storage of Stock Solution -20°C in single-use aliquots.Avoid repeated freeze-thaw cycles.[2] For long-term storage, -80°C may be preferable.

Experimental Protocols

General Handling Recommendations
  • Before opening, allow the vial of the lyophilized compound to equilibrate to room temperature for at least 20-30 minutes to prevent moisture condensation.

  • Handle the compound in a clean, dry environment. A laminar flow hood or a glove box is recommended to maintain sterility and prevent contamination.

  • Use sterile pipette tips, tubes, and solvents.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol is recommended for preparing a concentrated stock solution for long-term storage and subsequent dilution in aqueous buffers or cell culture media. DMSO is often a suitable solvent for creating concentrated stock solutions of small molecules, which can enhance their stability when stored frozen.[2]

Materials:

  • "this compound" lyophilized powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated precision balance

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Example (assuming MW = 457.48 g/mol and a final volume of 1 mL): Mass (mg) = 0.010 mol/L x 0.001 L x 457.48 g/mol x 1000 = 4.57 mg

  • Weigh the compound: Accurately weigh the calculated amount of the lyophilized powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Ensure complete dissolution: Tightly cap the vial and vortex for 10-20 seconds.[2] If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may facilitate dissolution.[2] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or cryovials.[2]

  • Storage: Store the aliquots at -20°C for short to medium-term storage (up to 6 months).[2] For longer-term storage, -80°C is recommended.

Protocol for Preparing an Aqueous Stock Solution

For experiments where DMSO is not suitable, a stock solution can be prepared in a sterile aqueous buffer (e.g., PBS) or sterile water. The maximum achievable concentration in aqueous solutions may be lower than in DMSO.

Materials:

  • "this compound" lyophilized powder

  • Sterile, purified water or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Determine the desired concentration: Based on preliminary solubility tests, determine the desired concentration for your aqueous stock solution (e.g., 1 mM).

  • Calculate the required mass: Use the formula from section 3.2. Example (for 1 mM stock in 5 mL, assuming MW = 457.48 g/mol ): Mass (mg) = 0.001 mol/L x 0.005 L x 457.48 g/mol x 1000 = 2.29 mg

  • Weigh and dissolve: Weigh the compound and add it to a sterile conical tube. Add a portion of the solvent (e.g., 4 mL of water), vortex thoroughly to dissolve. Gentle warming or sonication may be used if necessary.

  • Adjust to final volume: Once fully dissolved, add the remaining solvent to reach the final desired volume (e.g., bring the total volume to 5 mL).

  • Sterile filtration: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot into single-use volumes and store at -20°C. Note: Aqueous solutions are generally less stable than DMSO stocks; it is recommended to use them within a shorter timeframe and avoid repeated freeze-thaw cycles.

Application in Cell Culture

When preparing working solutions for cell culture, the concentrated stock solution should be diluted directly into the culture medium immediately before use.

  • Final Solvent Concentration: It is crucial to maintain a low final concentration of the solvent (e.g., DMSO) in the cell culture medium, typically below 0.1% to 0.5%, to avoid cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent as the treated samples.

Visualizations

The following diagrams illustrate the logical workflow for preparing stock solutions.

G Workflow for Stock Solution Preparation cluster_0 Preparation cluster_1 Quality Control & Storage A Equilibrate Lyophilized Compound to Room Temperature B Weigh Desired Mass A->B C Add Solvent (e.g., DMSO or Water) B->C D Vortex / Gentle Warming to Dissolve C->D E Visual Inspection for Complete Dissolution D->E F Sterile Filtration (for aqueous solutions) E->F Optional G Aliquot into Single-Use Tubes E->G F->G H Store at -20°C or -80°C G->H

Caption: Workflow for Preparing Stock Solutions.

G Dilution for Cell Culture Application Stock Frozen Aliquot of Concentrated Stock (e.g., 10 mM in DMSO) Thaw Thaw at Room Temperature Stock->Thaw Dilute Dilute Stock Directly into Cell Culture Medium Thaw->Dilute Control Prepare Vehicle Control (Medium + Same % of Solvent) Thaw->Control Final Achieve Final Working Concentration (e.g., 10 µM) Dilute->Final Experiment Add to Cells Final->Experiment Control->Experiment

Caption: Dilution for Cell Culture Use.

References

Application Notes and Protocols for the Investigation of Bis-S-C2-N(N-Me)-C2-OH dihydrochloride in Membrane Potential Disruption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025) is an active chemical compound available for biochemical investigation.[1] While specific biological activity and its mechanism of action are not extensively documented in publicly available literature, its chemical structure suggests potential applications in studies involving cellular membranes. This document provides a comprehensive guide for researchers interested in evaluating the potential of Bis-S-C2-N(N-Me)-C2-OH dihydrochloride as a membrane potential disrupting agent.

The protocols and methodologies outlined below are established techniques for characterizing compounds that interact with and disrupt the integrity and electrochemical gradient of cellular membranes. These assays are fundamental in various research fields, including drug discovery, toxicology, and antimicrobial research.

Hypothetical Mechanism of Action: Membrane Potential Disruption

Compounds that disrupt the cell membrane potential typically act by altering the permeability of the membrane to ions, leading to depolarization or hyperpolarization. This can occur through various mechanisms, such as the formation of pores or channels, or by interfering with the function of ion pumps and channels. The disruption of the membrane potential is a critical event that can trigger downstream cellular processes, including apoptosis and necrosis.

A proposed signaling pathway for a hypothetical membrane-disrupting agent is illustrated below.

cluster_0 Cell Membrane cluster_1 Intracellular Events Compound Bis-S-C2-N(N-Me)-C2-OH dihydrochloride Membrane Plasma Membrane Compound->Membrane Interaction IonChannel Ion Channels / Pores Membrane->IonChannel Formation / Alteration IonFlux Uncontrolled Ion Flux (Na+, K+, Ca2+) IonChannel->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization CaSignal Increased Intracellular Ca2+ Depolarization->CaSignal MitoStress Mitochondrial Stress CaSignal->MitoStress Apoptosis Apoptosis / Necrosis MitoStress->Apoptosis

Caption: Hypothetical signaling pathway of a membrane-disrupting agent.

Data Presentation: Hypothetical Quantitative Data

The following tables are examples of how to present quantitative data obtained from the experimental protocols described below for a compound like this compound.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM)
HEK293MTT24Data to be determined
HeLaLDH Release24Data to be determined
JurkatMTT48Data to be determined

Table 2: Effect of this compound on Membrane Potential

Cell LineAssay TypeTime PointEC₅₀ for Depolarization (µM)
CHOFLIPR Membrane Potential Assay5 minData to be determined
HeLaDiBAC₄(3) Staining with Flow Cytometry30 minData to be determined

Experimental Protocols

The following are detailed protocols for assessing the membrane potential disruption and cytotoxic effects of a test compound such as this compound.

Membrane Potential Assay using a Fluorescent Plate Reader

This protocol is adapted from commercially available kits like the FLIPR Membrane Potential Assay Kit and is suitable for high-throughput screening.[2]

Objective: To measure changes in membrane potential in living cells upon exposure to the test compound.

Materials:

  • Test compound (this compound)

  • Cell line of interest (e.g., CHO, HeLa)

  • 96-well or 384-well black, clear-bottom microplates

  • FLIPR Membrane Potential Assay Kit or equivalent fluorescent dye (e.g., DiBAC₄(3))

  • Loading Buffer

  • Positive control (e.g., high concentration of KCl to induce depolarization)

  • Vehicle control (e.g., DMSO, PBS)

  • Fluorescence plate reader with kinetic reading capabilities

Workflow Diagram:

cluster_workflow Membrane Potential Assay Workflow A 1. Seed cells in a 96/384-well plate B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Prepare and add fluorescent dye loading buffer B->C D 4. Incubate for 30-60 min (37°C, 5% CO₂) C->D E 5. Prepare compound dilutions (test compound, controls) D->E F 6. Measure baseline fluorescence in a plate reader D->F G 7. Add compound/controls to the plate E->G F->G H 8. Immediately start kinetic fluorescence measurement G->H I 9. Analyze data to determine changes in membrane potential H->I

Caption: Workflow for the membrane potential assay.

Procedure:

  • Cell Seeding: Plate cells in a 96-well or 384-well black, clear-bottom microplate at a predetermined optimal density and incubate overnight at 37°C with 5% CO₂.[2]

  • Dye Loading: Prepare the fluorescent membrane potential dye loading buffer according to the manufacturer's instructions. Remove the cell culture medium and add the loading buffer to each well.[2]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer. Also, prepare positive (e.g., KCl) and vehicle controls.

  • Fluorescence Measurement: Place the cell plate in a fluorescence plate reader. Set the instrument to measure the fluorescence at the appropriate excitation and emission wavelengths for the dye.

  • Data Acquisition: Record a baseline fluorescence reading for 1-2 minutes. Then, using the instrument's injection system, add the compound dilutions and controls to the respective wells. Continue to record the fluorescence kinetically for at least 5-10 minutes.

  • Data Analysis: The change in fluorescence intensity over time corresponds to the change in membrane potential. An increase in fluorescence for dyes like DiBAC₄(3) indicates depolarization. Calculate the percentage change in fluorescence relative to the vehicle control and plot against the compound concentration to determine the EC₅₀.

Cytotoxicity Assay using MTT

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[3]

Objective: To determine the concentration at which the test compound reduces cell viability by 50% (IC₅₀).

Materials:

  • Test compound (this compound)

  • Cell line of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader (absorbance at 570 nm)

Workflow Diagram:

cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours for cell attachment A->B C 3. Add serial dilutions of the test compound B->C D 4. Incubate for desired exposure time (24-72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours (formazan formation) E->F G 7. Remove medium and add solubilization solution F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and determine IC₅₀ H->I

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls and a no-cell control (medium only).[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control. Calculate the percentage of cell viability relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.[3]

Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release

This assay measures the release of the cytoplasmic enzyme LDH from cells with damaged membranes, serving as an indicator of cytotoxicity.[4][5]

Objective: To quantify cell membrane damage by measuring LDH activity in the culture medium.

Materials:

  • Test compound (this compound)

  • Cell line of interest

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit

  • Positive control for maximum LDH release (e.g., lysis buffer provided in the kit)

  • Microplate reader (absorbance at the wavelength specified by the kit)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Follow the instructions of the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally compares the LDH release from treated cells to that of the maximum release control. Plot the percentage of cytotoxicity against the compound concentration to determine the EC₅₀.

Conclusion

While specific data on the biological effects of this compound are not yet available, the protocols provided here offer a robust framework for its characterization as a potential membrane-disrupting agent. By employing these established assays, researchers can systematically evaluate its impact on cell membrane potential and overall cytotoxicity, thereby elucidating its mechanism of action and potential therapeutic or research applications. Careful execution of these experiments and thorough data analysis will be crucial in defining the pharmacological profile of this compound.

References

Troubleshooting & Optimization

Improving "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025)." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" and what are its general properties?

A1: "this compound" is an active compound available for a variety of biochemical studies.[1] As a dihydrochloride salt, it is the hydrochloride salt form of a likely basic parent compound. The salt form is typically chosen to improve aqueous solubility and stability compared to the free base.[2][3] However, the degree of solubility can still vary depending on the experimental conditions.

Q2: I'm having trouble dissolving "this compound" in aqueous buffers like PBS. What should I do?

A2: It is common for complex organic molecules, even as salt forms, to have limited solubility in purely aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose.[4][5]

Q3: What is the best solvent to use for creating a stock solution?

A3: For initial testing, high-purity, anhydrous DMSO is the recommended starting solvent for creating a concentrated stock solution.[4] If solubility in DMSO is limited, other organic solvents such as dimethylformamide (DMF), ethanol, or methanol (B129727) can be tested.[5][6]

Q4: My compound is not dissolving even in DMSO. What are the next steps?

A4: If you encounter solubility issues even with DMSO, consult the troubleshooting guide below. Several factors could be at play, including the quality of the DMSO, the concentration you are trying to achieve, and the need for physical assistance like warming or sonication.[4][5]

Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of less than 0.5% is generally recommended for most cell lines, and a vehicle control (medium with the same DMSO concentration but without the compound) should always be included in your experiments.[7]

Q6: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A6: This is a common issue caused by the rapid change in solvent polarity. To mitigate this, try a stepwise dilution. First, perform an intermediate dilution of your DMSO stock into your aqueous buffer at a higher concentration than your final working concentration. Then, perform the final dilution to the desired concentration. Using co-solvents in your final aqueous medium, such as PEG400 or cyclodextrins, can also help maintain solubility.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with "this compound."

Table 1: Troubleshooting Common Solubility Problems
Problem Potential Cause Recommended Solution
Compound does not dissolve in DMSO. Insufficient mixingVortex the solution vigorously for 1-2 minutes.[4]
Concentration exceeds solubility limitTry preparing a more dilute stock solution (e.g., 5 mM or 1 mM instead of 10 mM).[4]
Low kinetic energyGently warm the solution in a 37°C water bath for 5-10 minutes.[4]
Compound is in a stable crystalline formUse a water bath sonicator for 10-15 minutes to break up the crystal lattice.[4]
DMSO is not pure or is wetUse a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbs water from the air, which can reduce its solvating power.[4][5]
Compound precipitates upon dilution into aqueous buffer. Rapid change in solvent polarity ("salting out")Perform serial dilutions. Instead of a single large dilution, dilute the DMSO stock in smaller steps.[7]
Final DMSO concentration is too low to maintain solubilityEnsure the final DMSO concentration is sufficient, while remaining non-toxic to cells (typically ≤ 0.5%).[7]
Aqueous buffer compositionThe pH or ionic strength of the buffer may affect solubility. Test different buffers if possible. The common ion effect might reduce solubility in buffers with high chloride concentrations.[8]
Low temperature of the aqueous bufferEnsure your aqueous buffer is at room temperature or 37°C before adding the compound stock.
Solubility is still a problem for in vivo studies. High dose volume requiredConsider formulation strategies like co-solvents (e.g., PEG400, glycerol), surfactants (e.g., Tween 80), or creating a suspension using sodium carboxymethylcellulose (CMC-Na).[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of "this compound."

Materials:

  • "this compound" powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tube or vial

  • Vortex mixer

  • Water bath sonicator

  • 37°C water bath

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare your desired volume of a 10 mM stock solution. You will need the formula weight (FW) of the compound.

    • Mass (mg) = 10 mmol/L * FW ( g/mol ) * Volume (L) * 1000 mg/g

  • Weigh Compound: Carefully weigh the calculated amount of the compound and transfer it to a sterile vial. To ensure all the powder is collected, centrifuge the vial briefly before opening.[7]

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[4] Visually inspect the solution.

  • Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[4]

  • Gentle Heating (If Necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[4]

  • Final Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Table 2: Solubility Enhancement Strategies

For experiments requiring higher concentrations or for in vivo applications, the following formulation strategies can be considered.

Strategy Description Advantages Disadvantages
Co-solvency Using a mixture of solvents (e.g., DMSO, PEG400, ethanol) to increase solubility.[9][10]Simple to prepare; can significantly increase solubility.[10]Potential for solvent toxicity in biological systems.[9]
pH Adjustment Modifying the pH of the aqueous medium to increase the ionization of the compound, which often improves solubility.[11]Can be highly effective for ionizable compounds.May not be suitable for all experimental systems (e.g., cell culture with specific pH requirements).
Use of Surfactants Adding surfactants (e.g., Tween 80, Cremophor EL) to create micellar solutions that encapsulate the compound.[12]Can solubilize highly hydrophobic compounds.Surfactants can have their own biological effects.
Complexation with Cyclodextrins Using cyclodextrins to form inclusion complexes with the drug, where the hydrophobic drug molecule fits into the hydrophobic cavity of the cyclodextrin.[13][14]Increases aqueous solubility and can improve stability.Can be expensive; may alter the pharmacokinetics of the compound.
Nanosuspensions Reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[10][12]Useful for poorly soluble compounds for oral or parenteral administration.Requires specialized equipment (e.g., high-pressure homogenizer, wet media mill).[15]

Visual Guides

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Start: Compound does not dissolve check_solvent Use fresh, anhydrous, high-purity DMSO? start->check_solvent vortex Vortex vigorously for 2 mins check_solvent->vortex Yes sonicate Sonicate for 10-15 mins vortex->sonicate Still not dissolved success Success: Compound Dissolved vortex->success Dissolved warm Warm to 37°C for 10 mins sonicate->warm Still not dissolved sonicate->success Dissolved lower_conc Try preparing a more dilute stock solution warm->lower_conc Still not dissolved warm->success Dissolved lower_conc->success Dissolved fail Issue Persists: Consider Alternative Solvent (e.g., DMF, Ethanol) or Formulation Strategy lower_conc->fail Still not dissolved

Caption: A step-by-step workflow for troubleshooting compound solubility.

Diagram 2: Decision Tree for Formulation Strategy

G start Select Experimental System invitro In Vitro (Cell-based) start->invitro invivo In Vivo (Animal) start->invivo dmso_stock Prepare DMSO stock. Dilute to final concentration <0.5% DMSO. invitro->dmso_stock oral_admin Oral Administration invivo->oral_admin Route? iv_admin IV Administration invivo->iv_admin Route? check_precip Precipitation upon dilution? dmso_stock->check_precip no_precip Proceed with experiment. Use vehicle control. check_precip->no_precip No precip Use stepwise dilution or consider co-solvents (e.g., Pluronic F-68). check_precip->precip Yes suspension Formulate as a suspension (e.g., with CMC-Na) or use lipid-based formulation. oral_admin->suspension cosolvent_sys Use a co-solvent system (e.g., PEG400, Tween 80) or cyclodextrin. iv_admin->cosolvent_sys

Caption: A decision tree for selecting a suitable formulation strategy.

Diagram 3: Hypothetical Kinase Signaling Pathway

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins (e.g., GRB2) receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response compound Bis-S-C2-N(N-Me)-C2-OH dihydrochloride compound->mek Potential Inhibition Site

Caption: A hypothetical MAPK/ERK signaling pathway as an example target.

References

"Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the activity of my Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025) solution over time. What could be the cause?

A decrease in activity is likely due to the degradation of the compound in your aqueous solution. The stability of dihydrochloride salts in aqueous solutions can be influenced by several factors, including pH, temperature, and light exposure. Hydrolysis is a common degradation pathway for compounds with ester or other labile functional groups.

Q2: How does pH affect the stability of my compound in an aqueous solution?

The pH of the solution can significantly impact the stability of your compound. For some compounds, hydrolysis rates can increase exponentially with pH, indicating a hydroxide (B78521) ion-dependent degradation mechanism.[1][2][3] It is crucial to determine the optimal pH range for the stability of Bis-S-C2-N(N-Me)-C2-OH dihydrochloride.

Q3: What is the recommended storage temperature for aqueous solutions of this compound?

While specific data is unavailable, for many similar compounds, thermal decomposition is a known issue.[1][2][3] Therefore, it is generally recommended to prepare solutions fresh and use them immediately. If short-term storage is necessary, it should be done at low temperatures (e.g., 2-8°C) and protected from light. Long-term storage of aqueous solutions is generally not recommended without prior stability studies.

Q4: What are the potential degradation products of this compound?

Without experimental data, the exact degradation products are unknown. However, potential degradation pathways could include hydrolysis of any ester or amide bonds, or oxidation of susceptible functional groups. Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable for identifying such degradation products.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solution.1. Prepare fresh solutions for each experiment. 2. Perform a stability study to determine the rate of degradation under your experimental conditions (see Experimental Protocols section). 3. Control the pH and temperature of your solutions.
Precipitate formation in the solution Poor solubility or degradation leading to insoluble byproducts.1. Verify the solubility of the compound in your chosen buffer. 2. Consider using a different buffer system or adding a co-solvent if solubility is an issue. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product.
Unexpected side effects in cell-based assays Formation of active or toxic degradation products.1. Use LC-MS/MS to identify any impurities or degradation products in your solution. 2. Test the effect of the vehicle (buffer) alone as a negative control. 3. If degradation is confirmed, modify handling procedures to minimize it (e.g., prepare solutions immediately before use).

Experimental Protocols

Protocol 1: Preliminary Stability Assessment using HPLC-UV

This protocol outlines a basic experiment to assess the stability of this compound in a specific aqueous buffer.

1. Materials:

  • This compound
  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
  • HPLC-grade water and acetonitrile
  • HPLC system with a UV detector and a suitable C18 column

2. Procedure:

  • Prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 1 mg/mL).
  • Immediately after preparation (T=0), inject an aliquot of the solution onto the HPLC system to obtain an initial peak area for the parent compound.
  • Store the solution under your typical experimental conditions (e.g., room temperature, 37°C).
  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC system.
  • Monitor the peak area of the parent compound over time. A decrease in peak area suggests degradation. Also, monitor for the appearance of new peaks, which could be degradation products.

Protocol 2: Identification of Degradation Products using LC-MS/MS

This protocol is for identifying the potential degradation products of this compound.

1. Materials:

  • Degraded sample of this compound solution (from Protocol 1)
  • LC-MS/MS system

2. Procedure:

  • Inject the degraded sample into the LC-MS/MS system.
  • Separate the components of the mixture using a suitable chromatographic method.
  • Analyze the eluting peaks using the mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent compound and any new species.
  • Use fragmentation analysis (MS/MS) to help elucidate the structures of the degradation products.

Visual Guides

G cluster_workflow Experimental Workflow for Stability Assessment A Prepare fresh aqueous solution of this compound B T=0 analysis (HPLC-UV) A->B C Incubate solution under experimental conditions (e.g., 37°C) B->C D Analyze aliquots at various time points (HPLC-UV) C->D E Data Analysis: Plot peak area vs. time D->E F Significant decrease in peak area? E->F G Yes: Proceed to degradation product identification F->G Yes H No: Compound is stable under these conditions F->H No I LC-MS/MS analysis of degraded sample G->I J Identify degradation products I->J

Caption: Workflow for assessing the stability of this compound.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed Check1 Was the solution prepared fresh? Start->Check1 Action1 Prepare fresh solution for each experiment Check1->Action1 No Check2 Is the stability of the compound known under these conditions? Check1->Check2 Yes Action1->Start Action2 Perform a stability study (see Protocol 1) Check2->Action2 No Check3 Are there signs of degradation (e.g., new peaks in HPLC)? Check2->Check3 Yes Action2->Start Action3 Identify degradation products (see Protocol 2) Check3->Action3 Yes End Consistent Results Achieved Check3->End No Action3->End

References

"Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" off-target effects in research

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to the limited publicly available information on "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025)," this technical support center provides general guidance for investigating potential off-target effects of research compounds. Specific data and protocols for "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" are not available in the public domain at this time. The methodologies and troubleshooting guides presented below are based on best practices for characterizing novel chemical entities in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: Currently, there is no publicly available data detailing the specific off-target effects of this compound. Off-target effects are interactions of a compound with proteins or other biomolecules that are not its intended target. To characterize a novel compound like this, a researcher would need to perform a series of in vitro and in vivo studies.

Q2: How can I determine the potential off-target profile of this compound in my experiments?

A2: A tiered approach is recommended. Start with in silico (computational) predictions and then move to broad in vitro screening panels. Follow up with more focused cellular and whole-organism assays to confirm any initial findings.

Q3: What are the first steps to take if I observe unexpected or inconsistent results in my experiments with this compound?

A3: First, verify the identity, purity, and stability of your compound stock. Impurities or degradation products can lead to unexpected biological activity. Second, perform dose-response curves in your primary assay to ensure you are working within an appropriate concentration range. If results remain inconsistent, consider the possibility of off-target effects or confounding cytotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results
Potential Cause Troubleshooting Step Recommended Action
Compound Instability/Degradation Verify compound integrity.Run analytical chemistry checks (e.g., HPLC-MS, NMR) on your stock solution to confirm purity and structure. Prepare fresh stock solutions for each experiment.
Solubility Issues Assess compound solubility in your assay buffer.Determine the maximum soluble concentration. Use a concentration range well below the solubility limit. Consider using a different solvent, but be mindful of solvent-only controls.
Cell Line or Primary Cell Variability Standardize cell culture conditions.Ensure consistent cell passage numbers, growth media, and serum lots. Regularly test for mycoplasma contamination.
Assay Interference Run compound interference controls.Test for assay artifacts such as autofluorescence, light scattering, or direct inhibition of reporter enzymes (e.g., luciferase, beta-galactosidase).
Issue 2: Unexpected Cellular Phenotype or Toxicity
Potential Cause Troubleshooting Step Recommended Action
General Cytotoxicity Perform a cell viability assay.Use a standard method like MTT, MTS, or a live/dead stain to determine the cytotoxic concentration range of the compound in your specific cell type.
Off-Target Kinase Inhibition Screen against a broad kinase panel.Submit the compound for a commercially available kinase profiling service to identify potential off-target kinase interactions.
GPCR or Ion Channel Interaction Screen against relevant panels.Utilize commercially available services to screen for activity against a broad panel of G-protein coupled receptors (GPCRs) and ion channels.
Activation of Stress Pathways Assess markers of cellular stress.Use techniques like Western blotting to check for the activation of stress-related pathways (e.g., phosphorylation of p38, JNK, or eIF2α).

Experimental Protocols

Protocol 1: General Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add the media containing the different concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Diagrams

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Results Start Unexpected or Inconsistent Experimental Results CheckCompound Verify Compound Identity, Purity, and Stability Start->CheckCompound DoseResponse Perform Dose-Response Curve in Primary Assay CheckCompound->DoseResponse ConsistentResults Results are Consistent and Dose-Dependent? DoseResponse->ConsistentResults InvestigateOffTarget Investigate Potential Off-Target Effects ConsistentResults->InvestigateOffTarget Yes ReEvaluate Re-evaluate Experimental Setup and Compound ConsistentResults->ReEvaluate No Cytotoxicity Assess General Cytotoxicity (e.g., MTT) InvestigateOffTarget->Cytotoxicity Profiling Broad Panel Screening (Kinases, GPCRs, etc.) Cytotoxicity->Profiling End Proceed with Research Profiling->End

Caption: Troubleshooting workflow for unexpected experimental results.

G cluster_off_target_investigation Investigating Potential Off-Target Effects Compound Test Compound: Bis-S-C2-N(N-Me)-C2-OH dihydrochloride InSilico In Silico Prediction (e.g., Target Fishing) Compound->InSilico InVitro In Vitro Screening Compound->InVitro InSilico->InVitro KinasePanel Broad Kinase Panel InVitro->KinasePanel GPCRPanel GPCR Panel InVitro->GPCRPanel IonChannelPanel Ion Channel Panel InVitro->IonChannelPanel Cellular Cell-Based Assays PathwayAnalysis Confirm Hits in Relevant Signaling Pathways Cellular->PathwayAnalysis PhenotypicScreen Phenotypic Screening Cellular->PhenotypicScreen InVivo In Vivo Models (if applicable) Toxicity Assess Toxicity and Side Effects InVivo->Toxicity KinasePanel->Cellular GPCRPanel->Cellular IonChannelPanel->Cellular PathwayAnalysis->InVivo PhenotypicScreen->InVivo Conclusion Characterized Off-Target Profile Toxicity->Conclusion

Caption: General workflow for characterizing off-target effects.

Troubleshooting inconsistent results with "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" and what is its primary application?

Currently, there is no publicly available information detailing the specific chemical structure, properties, or intended applications of "this compound". Researchers using this compound should refer to the documentation provided by their supplier for any available information.

Q2: How should I store "this compound"?

For novel or poorly documented compounds, a conservative storage approach is recommended. Store the compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C or -80°C). For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing inconsistent results between experiments. What are the potential causes?

Inconsistent results with a novel compound can stem from several factors:

  • Compound Instability: The compound may be degrading over time, especially if not stored properly or if it is unstable in the experimental solvent.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations and variable effects.

  • Batch-to-Batch Variability: If using different lots of the compound, there may be differences in purity or the presence of isomers.

  • Experimental Conditions: Minor variations in pH, temperature, incubation time, or cell passage number can significantly impact results.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Solubility

Symptoms:

  • Visible precipitate in the stock solution or final experimental medium.

  • Lower than expected biological activity.

  • High variability in results between replicates.

Troubleshooting Workflow:

Signaling_Pathway cluster_cell Cell Membrane Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target of Compound) Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C TF Transcription Factor Kinase_C->TF Proliferation Cell Proliferation TF->Proliferation Compound Bis-S-C2-N(N-Me)-C2-OH dihydrochloride Compound->Kinase_B

Preventing precipitation of "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it prone to precipitation?

"this compound" is a dihydrochloride (B599025) salt, suggesting it is a weakly basic compound. Such compounds are often formulated as salts to improve their aqueous solubility for experimental use.[1] However, like many hydrochloride salts of complex organic molecules, it can be susceptible to precipitation in aqueous solutions, such as cell culture media.[1] This precipitation often occurs due to a shift in pH that converts the more soluble salt form to the less soluble free base form.[1]

Q2: What are the primary factors that can cause "this compound" to precipitate in my cell culture media?

Several factors can contribute to the precipitation of this compound:

  • pH Shifts: Cell culture media are typically buffered to a physiological pH (around 7.2-7.4).[2] This pH may be high enough to cause the conversion of the dihydrochloride salt to its less soluble free base, leading to precipitation.[1]

  • High Final Concentration: The desired final concentration of the compound in the media may exceed its solubility limit in that specific aqueous environment.[3]

  • Improper Dissolution Technique: Adding a concentrated stock solution (e.g., in DMSO) too quickly to the aqueous media can cause the compound to "crash out" of solution.[3]

  • Temperature: The temperature of the media can affect solubility. Adding the compound to cold media can decrease its solubility.[3]

  • Interactions with Media Components: Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. For example, calcium salts are known to be prone to precipitation.[4]

Q3: I observed a precipitate after adding my DMSO stock of "this compound" to the cell culture medium. What should I do?

Immediate precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds.[3] It is likely that the compound is not sufficiently soluble in the final aqueous environment. You can try to redissolve the precipitate by gently warming the solution (e.g., in a 37°C water bath) and vortexing.[2] However, to prevent this from happening in the future, it is best to optimize your dissolution protocol.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe immediate precipitation when adding the compound to your cell culture media, consider the following troubleshooting steps.

Potential Cause Explanation Recommended Solution
High Final Concentration The concentration of the compound in the media is above its aqueous solubility limit.Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration.[3]
Rapid Dilution Direct addition of a concentrated DMSO stock to a large volume of media can lead to rapid solvent exchange and precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently vortexing the media.[3]
Low Media Temperature Adding the compound to cold media can reduce its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[2][3]
pH of the Media The physiological pH of the media may be causing the conversion of the soluble salt to the insoluble free base.Consider using a buffer with a lower pH for initial dissolution, if compatible with your experimental design.[1]
Issue 2: Precipitation Over Time in the Incubator

If the compound appears to dissolve initially but then precipitates over the course of the experiment, the following factors may be at play.

Potential Cause Explanation Recommended Solution
Slow Disproportionation The dihydrochloride salt may slowly convert to its free base over time at physiological pH and temperature.[1]Prepare fresh solutions for each experiment. If storage is necessary, consider storing the solution at a lower temperature (e.g., 2-8°C) to slow this process.[1]
Media Evaporation In long-term experiments, evaporation can concentrate the media components, including the compound, potentially exceeding its solubility.Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.[3]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature changes that may affect the compound's solubility.Minimize the time that culture vessels are outside the incubator.[3]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration

This protocol will help you determine the highest concentration of "this compound" that remains soluble in your specific cell culture medium.

Materials:

  • "this compound"

  • 100% DMSO

  • Your complete cell culture medium, pre-warmed to 37°C

  • 96-well plate

  • Spectrophotometer (optional, for quantitative assessment)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved by vortexing.[2]

  • Prepare Serial Dilutions: Create a series of 2-fold serial dilutions of the stock solution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[3] Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[3] For a more quantitative measurement, you can read the absorbance of the plate at 600 nm; an increase in absorbance suggests precipitation.[3]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these conditions.[3]

Protocol 2: Recommended Solubilization Workflow

This workflow is designed to minimize the risk of precipitation when preparing your final working solution.

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_final Final Steps stock_prep Dissolve Compound in 100% DMSO (e.g., 10 mM stock) prewarm Pre-warm complete cell culture media to 37°C intermediate Optional: Prepare intermediate dilution in pre-warmed media prewarm->intermediate For very high final concentrations final_prep Add stock solution dropwise to pre-warmed media while vortexing prewarm->final_prep visual_insp Visually inspect for precipitation final_prep->visual_insp add_to_cells Add clear solution to cells visual_insp->add_to_cells If clear

Caption: Recommended workflow for solubilizing the compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for troubleshooting precipitation issues.

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_solutions_immediate Solutions cluster_solutions_delayed Solutions start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_evap Is there media evaporation? start->check_evap check_temp Was media pre-warmed? check_conc->check_temp No sol_conc Lower final concentration check_conc->sol_conc Yes check_dilution Was dilution too rapid? check_temp->check_dilution Yes sol_temp Use pre-warmed media check_temp->sol_temp No sol_dilution Use serial dilution & slow addition check_dilution->sol_dilution Yes check_temp_cycle Are there temperature fluctuations? check_evap->check_temp_cycle No sol_evap Ensure proper humidification check_evap->sol_evap Yes check_stability Is the compound stable in media over time? check_temp_cycle->check_stability No sol_temp_cycle Minimize incubator opening check_temp_cycle->sol_temp_cycle Yes sol_stability Prepare fresh solutions check_stability->sol_stability Yes

Caption: Troubleshooting decision tree for precipitation.

References

"Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis-S-C2-N(N-Me)-C2-OH dihydrochloride

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its expected mechanism of cytotoxic action?

"this compound" is an active chemical compound. Based on its structural name, it is classified as a nitrogen mustard. Nitrogen mustards are potent alkylating agents. Their cytotoxicity is primarily due to their ability to form highly reactive aziridinium (B1262131) ions, which then covalently bind to nucleophilic sites on biomolecules, most notably the N7 position of guanine (B1146940) bases in DNA. This can lead to DNA cross-linking (both inter- and intra-strand), DNA strand breaks, and the formation of DNA adducts. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (cell death).[1][2]

Q2: What are the common cellular pathways affected by nitrogen mustard cytotoxicity?

Nitrogen mustard-induced DNA damage activates complex cellular stress responses. Key signaling pathways involved include:

  • DNA Damage Response (DDR): Activation of sensor proteins like ATM and ATR, which in turn phosphorylate downstream targets such as p53 and CHK1/CHK2 to initiate cell cycle arrest and DNA repair.

  • Apoptosis: If DNA damage is irreparable, p53 can induce apoptosis by upregulating pro-apoptotic proteins like Bax and Puma, leading to mitochondrial dysfunction and caspase activation.

  • MAPK Pathways: Stress-activated protein kinase pathways, including p38 MAPK and JNK, can be activated and contribute to the apoptotic response.[1]

  • NF-κB Pathway: This pathway can also be activated in response to nitrogen mustard-induced cellular stress, leading to the expression of inflammatory mediators.[1]

Q3: Are there known mechanisms of resistance to nitrogen mustards?

Yes, cells can develop resistance to nitrogen mustards through several mechanisms:

  • Increased DNA Repair Capacity: Upregulation of DNA repair pathways, such as those involved in nucleotide excision repair (NER) and homologous recombination (HR), can enhance the cell's ability to remove DNA adducts and repair cross-links.[1]

  • Increased Glutathione (GSH) Levels: Glutathione can directly detoxify nitrogen mustards through conjugation, a reaction often catalyzed by Glutathione S-transferases (GSTs). Overexpression of GSTs is a known resistance mechanism.[1]

  • Altered Drug Transport: Changes in the expression or activity of drug influx and efflux transporters can limit the intracellular accumulation of the compound.

Q4: How can I mitigate the cytotoxicity of "this compound" in my experiments?

Mitigating cytotoxicity can be approached in several ways, depending on the experimental goal:

  • Use of Thiol-Based Scavengers: Compounds containing sulfhydryl (-SH) groups, such as N-acetylcysteine (NAC), can act as nucleophiles and directly interact with the nitrogen mustard in the extracellular medium, thus preventing it from reaching the cells. For this to be effective, the scavenger must be present at the time of exposure.[3]

  • Modulation of Cellular Metabolism: Inhibitors of poly(ADP-ribose) polymerase (PARP) have been shown to prevent secondary deleterious effects following nitrogen mustard exposure by preserving metabolic function.[3]

  • Dose and Exposure Time Optimization: Carefully titrate the concentration of the compound and the duration of exposure to find a window where the desired biological effect is observed with minimal overt cytotoxicity.

  • Choice of Cell Line: Utilize cell lines with known resistance mechanisms (e.g., high GST expression) if the goal is to study specific cellular pathways independent of widespread cell death.

Troubleshooting Guides for Cytotoxicity Assays

This section provides troubleshooting for common issues encountered when assessing the cytotoxicity of nitrogen mustards.

Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding: Pipetting errors or cell clumping leading to different cell numbers per well.Ensure cells are in a single-cell suspension before plating. Use a multichannel pipette for consistency.
Edge effects: Evaporation from wells on the plate's perimeter can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Compound precipitation: The compound may not be fully soluble at the tested concentrations in your cell culture medium.Visually inspect the wells for precipitate. Test the solubility of the compound in your medium beforehand. Consider using a lower concentration or a different solvent (ensure solvent controls are included).
Low signal or low absorbance values Low cell density: Not enough viable cells at the end of the assay to generate a strong signal.Optimize the initial cell seeding density to ensure an adequate number of cells for the duration of the experiment.
Assay timing: The assay was performed too early, before the cytotoxic effects became apparent.Perform a time-course experiment to determine the optimal endpoint for your specific cell line and compound concentration.
High background in negative/vehicle controls Contamination: Bacterial or fungal contamination can affect cell health and assay readouts.Regularly check cultures for contamination. Use aseptic techniques.
Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) is at a toxic concentration.Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Include a solvent-only control.
Harsh pipetting: Excessive force during pipetting can cause cell detachment and death.Handle cell suspensions gently during plating and reagent addition.[4]

Experimental Protocols

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent provided in the kit) and a negative control (untreated cells).

Visualizations

G cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NM Nitrogen Mustard (Bis-S-C2-N(N-Me)-C2-OH) NM_in Intracellular Nitrogen Mustard NM->NM_in Cellular Uptake Aziridinium Reactive Aziridinium Ion NM_in->Aziridinium Spontaneous Cyclization DNA DNA Aziridinium->DNA Alkylation (Guanine N7) DNA_damage DNA Adducts & Interstrand Cross-links DNA->DNA_damage DDR DNA Damage Response (ATM/ATR, p53) DNA_damage->DDR Activation Apoptosis Apoptosis DDR->Apoptosis If damage is severe CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest

Caption: General mechanism of nitrogen mustard-induced cytotoxicity.

G start Start seed_cells Seed cells in 96-well plate (e.g., 5x10³ cells/well) start->seed_cells adhere Incubate overnight (37°C, 5% CO2) seed_cells->adhere prepare_compound Prepare serial dilutions of Bis-S-C2-N(N-Me)-C2-OH adhere->prepare_compound treat_cells Add compound dilutions to cells (Include vehicle controls) adhere->treat_cells prepare_compound->treat_cells incubate_exposure Incubate for exposure period (e.g., 24, 48, 72h) treat_cells->incubate_exposure add_reagent Add assay reagent (e.g., MTT, or collect supernatant for LDH) incubate_exposure->add_reagent incubate_reagent Incubate for color development add_reagent->incubate_reagent read_plate Read absorbance on microplate reader incubate_reagent->read_plate analyze Analyze data (Calculate IC50 / % Cytotoxicity) read_plate->analyze end End analyze->end

Caption: Standard workflow for in vitro cytotoxicity assays.

G cluster_solution Solutions start High variability between replicates? check_seeding Review cell seeding protocol. Ensure single-cell suspension. start->check_seeding Yes check_edge Are outer wells used? Avoid them or add PBS. start->check_edge No solution_seeding Re-optimize seeding density and pipetting technique. check_seeding->solution_seeding check_precipitate Check for compound precipitation in media. check_edge->check_precipitate solution_edge Implement plate map that excludes outer wells. check_edge->solution_edge solution_precipitate Lower compound concentration or test alternative solvents. check_precipitate->solution_precipitate

References

"Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" interference with common research reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using the small molecule "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" in common research assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential sources of assay artifacts.

Disclaimer: "this compound" is a complex molecule for which limited public data is available regarding its specific interactions with all common research reagents. The information provided here is based on the predicted behavior of its functional groups (thioethers, a substituted hydrazine-like moiety, hydroxyl groups, and its dihydrochloride (B599025) salt form) and general principles of small molecule assay interference.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms by which this compound could interfere with my assay?

A1: Based on its chemical structure, this compound may interfere with assays through several mechanisms:

  • Chemical Reactivity: The substituted hydrazine-like moiety and thioether groups can be chemically reactive. Substituted hydrazines are known to be able to react with proteins and other biomolecules, potentially leading to non-specific inhibition or signal generation.[1] Thioethers can be susceptible to oxidation, which might be relevant in cell-based assays or assays with strong oxidizing agents.

  • Compound Aggregation: Like many small molecules, this compound could form aggregates at higher concentrations. These aggregates can sequester and denature proteins, leading to non-specific inhibition that is often characterized by a steep dose-response curve.

  • Light-Based Interference: If you are using a fluorescence-based assay, the compound may be autofluorescent at the excitation and emission wavelengths you are using, leading to a false-positive signal. Conversely, it could quench the fluorescent signal from your assay's reporter, resulting in a false-negative. In absorbance-based assays, the compound's color could interfere with optical density measurements.

  • pH and Ionic Strength Alteration: As a dihydrochloride salt, dissolving the compound in a weakly buffered solution could lower the pH, potentially affecting enzyme activity or protein stability. The added salt concentration could also influence protein-protein or protein-ligand interactions.

Q2: I'm observing unexpected results in my cell viability assay (e.g., MTT, XTT, or resazurin-based). Could this compound be interfering?

A2: Yes, interference in cell viability assays is possible. Compounds with reducing properties can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false-positive signal for cell viability.[2][3] This can occur in the absence of any cells. Conversely, the compound could inhibit the cellular reductases responsible for converting the assay reagent, which would mimic cytotoxicity. It is crucial to perform a cell-free control to test for direct reduction of your assay reagent.

Q3: My dose-response curve for inhibition is unusually steep and varies between experiments. What could be the cause?

A3: A very steep, non-sigmoidal dose-response curve is a classic indicator of compound aggregation. This phenomenon is often sensitive to the presence of detergents. High variability between replicates can also be a sign of aggregation.

Q4: How can I proactively test for potential interference from this compound?

A4: Before starting your main experiments, it is advisable to run a series of control experiments. These include checking for autofluorescence, testing for aggregation using a detergent like Triton X-100, and running analyte-free controls to check for direct effects on your assay reagents. The troubleshooting guides below provide detailed protocols for these essential checks.

Troubleshooting Guides

This section provides structured guides to identify and resolve specific issues you might encounter.

Issue 1: Suspected Autofluorescence in a Fluorescence-Based Assay
  • Symptoms: A dose-dependent increase in signal is observed, even in control wells without the biological target (e.g., enzyme or cells).

  • Troubleshooting Workflow:

start Start: High background or dose-dependent signal in fluorescence assay prepare_samples Prepare serial dilution of compound in assay buffer (no target/cells) start->prepare_samples read_plate Read plate using same excitation/emission wavelengths prepare_samples->read_plate analyze_data Analyze Data: Dose-dependent signal observed? read_plate->analyze_data is_autofluorescent Yes: Compound is autofluorescent analyze_data->is_autofluorescent not_autofluorescent No: Interference is likely not due to autofluorescence analyze_data->not_autofluorescent mitigate Mitigation Strategies: 1. Switch to a different fluorophore   (e.g., red-shifted dye). 2. Use a different assay format   (e.g., absorbance, luminescence). 3. Subtract background signal   (if signal is low). is_autofluorescent->mitigate

Caption: Workflow to identify and mitigate compound autofluorescence.

  • Illustrative Data:

This compound Conc. (µM)Raw Fluorescence Units (RFU) in Assay Buffer
10012,500
506,300
253,100
12.51,550
6.25780
0 (Buffer Blank)150
Table 1: Example of autofluorescence data for this compound. A concentration-dependent increase in RFU in the absence of a biological target indicates autofluorescence.
Issue 2: Suspected Compound Aggregation
  • Symptoms: A very steep, non-sigmoidal dose-response curve in an inhibition assay. The IC50 value may be highly sensitive to protein concentration.

  • Troubleshooting Workflow:

start Start: Steep dose-response curve or high variability repeat_assay Repeat inhibition assay with and without 0.01% Triton X-100 start->repeat_assay compare_curves Compare dose-response curves repeat_assay->compare_curves analyze_data Analysis: Is IC50 significantly increased (right-shifted) with detergent? compare_curves->analyze_data is_aggregator Yes: Inhibition is likely caused by aggregation analyze_data->is_aggregator not_aggregator No: Aggregation is not the primary interference mechanism analyze_data->not_aggregator confirm_dls Optional Confirmation: Use Dynamic Light Scattering (DLS) to directly detect aggregates is_aggregator->confirm_dls

Caption: Workflow to identify inhibition due to compound aggregation.

  • Illustrative Data:

Assay ConditionApparent IC50 (µM)
Standard Buffer1.5
Buffer + 0.01% Triton X-100> 50
Table 2: Example of the effect of detergent on the apparent IC50 of an aggregating compound. A significant rightward shift in the IC50 in the presence of a detergent is strong evidence for aggregation-based inhibition.
Issue 3: Suspected Chemical Reactivity
  • Symptoms: Inhibition increases with the pre-incubation time of the compound and the target protein. The inhibitory effect is not reversible upon dilution.

  • Troubleshooting Workflow:

start Start: Suspected irreversible inhibition or time-dependent effects preincubation_exp Perform pre-incubation experiment: Incubate compound and target for varying times (0, 15, 30, 60 min) before adding substrate start->preincubation_exp analyze_data Analysis: Does inhibition increase with pre-incubation time? preincubation_exp->analyze_data is_reactive Yes: Suggests covalent or time-dependent tight binding analyze_data->is_reactive not_reactive No: Suggests a reversible mechanism of action analyze_data->not_reactive thiol_reactivity_assay Further Investigation: Perform a thiol reactivity assay (e.g., with glutathione) to check for non-specific reactivity is_reactive->thiol_reactivity_assay

Caption: Workflow to investigate potential chemical reactivity.

  • Illustrative Data:

Pre-incubation Time (minutes)% Inhibition at 10 µM Compound
025%
1555%
3080%
6095%
Table 3: Example of time-dependent inhibition, suggesting chemical reactivity or slow, tight binding.

Experimental Protocols

Here are detailed methodologies for key experiments to diagnose assay interference.

Protocol 1: Autofluorescence Assessment
  • Objective: To determine if this compound fluoresces at the same wavelengths used in the primary assay.

  • Materials:

    • This compound stock solution.

    • Assay buffer (identical to the one used in the primary experiment).

    • Microplate reader with fluorescence detection capabilities.

    • Microplates compatible with the reader (e.g., black 96-well plates).

  • Procedure:

    • Prepare a serial dilution of the compound in the assay buffer. The concentration range should cover and exceed the concentrations used in the primary assay.

    • Include wells containing only the assay buffer as a blank control.

    • Dispense the dilutions and the blank into the wells of the microplate.

    • Read the plate using the exact same excitation and emission wavelengths (and other instrument settings like gain) as the primary assay.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Plot the background-subtracted fluorescence intensity against the compound concentration.

    • A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent under the assay conditions.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection
  • Objective: To directly detect the formation of compound aggregates in solution.

  • Materials:

    • This compound stock solution.

    • Assay buffer.

    • DLS instrument.

    • Low-volume cuvettes or DLS-compatible plates.

  • Procedure:

    • Prepare samples of the compound in assay buffer at various concentrations, including those that showed activity in the primary assay. It is critical to filter the buffer before adding the compound to remove any dust or pre-existing particulate matter.

    • Also prepare a "buffer only" control.

    • Transfer the samples to the appropriate cuvettes or plate.

    • Allow the samples to equilibrate to the desired temperature within the DLS instrument.

    • Perform DLS measurements to determine the particle size distribution (hydrodynamic radius) in each sample.

  • Data Analysis:

    • The buffer-only sample should show no significant particle population.

    • At non-aggregating concentrations, the compound should be fully dissolved and not produce a significant DLS signal.

    • If aggregates are present, the DLS software will report the presence of particles, often in the range of 50-1000 nm. The appearance of a particle population at concentrations where biological activity is observed is strong evidence for aggregation.[4][5][6][7][8]

Protocol 3: Thiol Reactivity Assay using Glutathione (B108866) (GSH)
  • Objective: To assess the potential for non-specific reactivity of the compound with sulfhydryl groups, which are common in proteins.

  • Materials:

    • This compound.

    • Reduced glutathione (GSH).

    • A method to monitor the disappearance of the compound or GSH, or the appearance of an adduct (e.g., LC-MS).

    • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Procedure:

    • Prepare a solution of the compound (e.g., 10 µM) and GSH (e.g., 1 mM) in the assay buffer.

    • Prepare control solutions of the compound alone and GSH alone.

    • Incubate the solutions at room temperature or 37°C.

    • At various time points (e.g., 0, 1, 2, 4 hours), take an aliquot from each solution and analyze it by LC-MS.

  • Data Analysis:

    • Monitor the peak corresponding to the parent mass of the compound and the peak for GSH.

    • Look for a decrease in the intensity of the parent compound peak over time in the presence of GSH that is greater than any degradation in the "compound only" control.

    • Search for a new peak corresponding to the mass of the compound-GSH adduct. The appearance of this adduct confirms thiol reactivity.[9]

References

Validation & Comparative

"Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" vs other PI3K inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of PI3K Inhibitor Performance with Supporting Experimental Data

Published: December 9, 2025

This guide provides a comparative analysis of phosphoinositide 3-kinase (PI3K) inhibitors, a critical class of compounds in cancer research and other therapeutic areas. The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of various PI3K inhibitors.

Introduction to "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride"

Initial investigation into "this compound" reveals it is commercially available as a research chemical. However, a comprehensive search of publicly available scientific literature and databases did not yield any experimental data regarding its biological activity, such as its potency (IC50), selectivity for PI3K isoforms, or its effects on cellular pathways. Without this crucial information, a direct quantitative comparison with other PI3K inhibitors is not possible at this time.

Therefore, this guide will serve as a template for how such a comparison should be conducted, utilizing data from well-characterized and clinically relevant PI3K inhibitors. We will compare a selection of both pan-PI3K and isoform-selective inhibitors to illustrate the key parameters for evaluation.

The PI3K/Akt Signaling Pathway

The PI3K pathway is a critical intracellular signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes that are fundamental to cancer progression, such as cell growth, proliferation, and survival.[1]

PI3K_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Activation mtor mTORC1 akt->mtor Activation downstream Cell Growth, Proliferation, Survival mtor->downstream inhibitor PI3K Inhibitor inhibitor->pi3k Inhibition

Caption: The PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

Comparative Analysis of Selected PI3K Inhibitors

To demonstrate how PI3K inhibitors are evaluated and compared, we present data on four well-studied compounds: two pan-class I inhibitors (Copanlisib, Pictilisib), a p110α-selective inhibitor (Alpelisib), and a p110δ-selective inhibitor (Idelalisib).

Biochemical Potency and Isoform Selectivity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit the biochemical activity of the target enzyme by 50%. The selectivity profile across different PI3K isoforms (α, β, γ, δ) is crucial for determining the inhibitor's mechanism of action and potential therapeutic window.

CompoundTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
Copanlisib (B1663552) Pan-Class I0.5[2][3][4]3.7[2][3][4]6.4[2][3][4]0.7[2][3][4]
Pictilisib (GDC-0941) Pan-Class I3[5][6][7][8]33[7][8]75[7][8]3[5][6][7][8]
Alpelisib (B612111) (BYL719) α-selective5[9][10][11]1200[11][12]250[11][12]290[11][12]
Idelalisib (CAL-101) δ-selective820 - 8600[13]565 - 4000[13]89 - 2100[13]2.5 - 19[13][14]

Note: IC50 values can vary between different assay formats and conditions. The data presented is a representative range from publicly available sources.

Cellular Activity

The efficacy of an inhibitor in a cellular context is a critical translational step. This is often assessed by measuring the inhibition of downstream signaling molecules, such as phosphorylated Akt (p-Akt), and the overall effect on cell proliferation or viability in cancer cell lines.

CompoundCell Line ExamplesCellular p-Akt Inhibition (IC50)Anti-proliferative Activity (IC50/GI50)
Copanlisib KPL4 (breast cancer)0.4-0.6 nM (p-Akt)[15]19 nM (in PIK3CA-mutant lines)[3]
Pictilisib (GDC-0941) U87MG (glioblastoma), PC3 (prostate)46 nM (U87MG), 37 nM (PC3)[5]950 nM (U87MG), 280 nM (PC3)[5][16]
Alpelisib (BYL719) Breast cancer cell linesCorrelates with proliferation inhibition[9]Effective in PIK3CA-mutant lines[9][12]
Idelalisib (CAL-101) B-cell leukemia lines0.1 - 1.0 µM (p-Akt)[17]Potent in B-cell malignancies[17]

Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery research. Below are generalized protocols for key assays used to characterize PI3K inhibitors.

In Vitro PI3K Kinase Assay (Luminescence-Based)

This biochemical assay measures the amount of ADP produced from the kinase reaction, which correlates with PI3K activity.

  • Reagent Preparation : Prepare serial dilutions of the test inhibitor (e.g., "this compound") in an appropriate assay buffer. Reconstitute recombinant human PI3K enzyme and prepare the lipid substrate (PIP2) and ATP solutions.[18]

  • Kinase Reaction : In a multi-well plate, add the inhibitor dilutions and the PI3K enzyme.[18] After a brief pre-incubation, initiate the reaction by adding the ATP and PIP2 substrate mixture.[18] Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[18]

  • Signal Detection : Stop the kinase reaction. Add a reagent (such as ADP-Glo™) that converts the ADP generated into ATP, and then uses a luciferase to produce a light signal from the new ATP.[18][19]

  • Data Analysis : Measure luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and fit the data to a dose-response curve to determine the IC50 value.[18]

Kinase_Assay_Workflow start Start prep Prepare Reagents (Inhibitor, Enzyme, ATP, PIP2) start->prep incubate Incubate Inhibitor + Enzyme prep->incubate react Initiate Reaction (Add ATP + PIP2) incubate->react detect Stop Reaction & Add Detection Reagent react->detect read Measure Luminescence detect->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: General Workflow for an In Vitro PI3K Kinase Assay.

Western Blot for Phosphorylated Akt (p-Akt)

This cell-based assay determines an inhibitor's ability to block the PI3K signaling cascade within cells.

  • Cell Culture and Treatment : Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of the PI3K inhibitor for a specified time (e.g., 2 hours).[20]

  • Cell Lysis : Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[20][21]

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[21]

  • SDS-PAGE and Transfer : Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).[20][21]

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding, typically with 5% BSA in TBST for phospho-antibodies.[22]

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.[21][22]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21][22]

  • Detection : Apply a chemiluminescent substrate to the membrane and capture the signal using an imager.[20] The membrane can then be stripped and re-probed for total Akt and a loading control (e.g., GAPDH) to normalize the data.[21]

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of an inhibitor on the growth and viability of cancer cells over a longer period (e.g., 72 hours).

  • Cell Seeding and Treatment : Seed cancer cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PI3K inhibitor.[23]

  • Incubation : Incubate the cells for a period of time, typically 72 hours, to allow for effects on proliferation.[23]

  • Viability Measurement :

    • For CellTiter-Glo® : Add the reagent, which measures ATP levels as an indicator of metabolically active, viable cells. Luminescence is measured.[5]

    • For MTT : Add MTT reagent, which is converted by living cells into a colored formazan (B1609692) product. The product is solubilized and absorbance is measured.

  • Data Analysis : Plot the signal (luminescence or absorbance) against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 or GI50 (concentration for 50% growth inhibition).

Conclusion

The comparison of PI3K inhibitors requires a multi-faceted approach, encompassing biochemical potency, isoform selectivity, and cellular activity. While "this compound" is available for research, the absence of public performance data prevents its inclusion in a direct comparison. The provided data on Copanlisib, Pictilisib, Alpelisib, and Idelalisib, along with the standardized protocols, offer a robust framework for the evaluation of novel PI3K inhibitors. Researchers investigating new compounds in this class are encouraged to generate similar datasets to allow for objective comparison and to advance the field of PI3K-targeted therapies.

References

A Comparative Analysis of Cholinergic Agonists: Benchmarking Against Bis-S-C2-N(N-Me)-C2-OH Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cholinergic research, the exploration of novel compounds with specific receptor affinities and functional profiles is paramount for the development of targeted therapeutics. This guide provides a comparative analysis of the research compound "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" against well-characterized cholinergic agonists: Carbachol, Bethanechol, and Pilocarpine. Due to the limited publicly available data on "this compound," this analysis focuses on a structural comparison and predicted properties, benchmarked against the extensive experimental data of the established compounds.

Structural and Physicochemical Comparison

"this compound" possesses a unique symmetrical structure featuring two thioether linkages and a central N-methylated tertiary amine, terminating in hydroxyl groups. This structure suggests potential interactions with cholinergic receptors, which typically bind molecules containing a cationic center. The thioether moieties and hydroxyl groups may influence its binding affinity, selectivity, and pharmacokinetic properties compared to the ester and carbamate (B1207046) groups found in classical cholinergic agonists.

The following table summarizes key physicochemical properties of the comparator compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Type
Carbachol C₆H₁₅ClN₂O₂182.65Choline Ester
Bethanechol C₇H₁₇ClN₂O₂196.68Choline Ester
Pilocarpine C₁₁H₁₆N₂O₂208.26Alkaloid

Pharmacological Profile: A Comparative Overview

Carbachol, Bethanechol, and Pilocarpine are all direct-acting cholinergic agonists but exhibit different receptor selectivity and potency, which are crucial for their therapeutic applications.

Carbachol is a potent agonist at both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1] Its lack of selectivity can lead to a broad range of physiological effects.

Bethanechol demonstrates selectivity for muscarinic receptors with little to no effect on nicotinic receptors.[2][3] This selectivity reduces the likelihood of nicotinic side effects.

Pilocarpine , a natural alkaloid, also primarily acts on muscarinic receptors.[4]

The following tables present a compilation of receptor binding affinities (Ki) and functional potencies (EC50) from various studies. It is important to note that these values can vary depending on the experimental conditions.

Muscarinic Receptor Binding Affinities (Ki, nM)
CompoundM₁M₂M₃M₄M₅
Carbachol 4,1002,0001,6001,3002,500
Bethanechol 35,000-14,5007,00032,000
Pilocarpine 1,1004,2008901,8001,300

Note: Data compiled from multiple sources and should be considered representative.

Muscarinic Receptor Functional Potencies (EC50, nM)
CompoundM₁M₂M₃M₄M₅
Carbachol 2501,000320500400
Bethanechol 3,500-1,5007003,200
Pilocarpine 4305,3001,9001,200800

Note: Data compiled from multiple sources and should be considered representative. EC50 values are highly dependent on the functional assay used.

Nicotinic Receptor Activity
CompoundReceptor Subtype(s)Activity
Carbachol Various (e.g., α4β2, muscle type)Agonist
Bethanechol -Little to no activity
Pilocarpine -Generally considered to have negligible nicotinic activity

Signaling Pathways and Experimental Workflows

The activation of muscarinic receptors by these agonists initiates distinct intracellular signaling cascades. M₁, M₃, and M₅ receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium. In contrast, M₂ and M₄ receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Receptor_Signaling cluster_M1_M3_M5 M₁, M₃, M₅ Signaling cluster_M2_M4 M₂, M₄ Signaling Agonist1 Agonist (e.g., Carbachol, Pilocarpine) M135 M₁, M₃, M₅ Receptor Agonist1->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 Agonist2 Agonist (e.g., Carbachol) M24 M₂, M₄ Receptor Agonist2->M24 Gio Gi/o M24->Gio AC Adenylyl Cyclase Gio->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response2

Caption: Muscarinic Receptor Signaling Pathways.

A common experimental workflow to determine the potency and efficacy of a test compound like "this compound" involves an initial binding assay followed by a functional assay.

Experimental_Workflow Start Start: Test Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50 and Emax) Binding_Assay->Functional_Assay Proceed if binding is confirmed Data_Analysis Data Analysis and Comparison Functional_Assay->Data_Analysis Conclusion Conclusion: Potency, Efficacy, and Selectivity Profile Data_Analysis->Conclusion

Caption: Experimental Workflow for Compound Characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M₁, M₂, M₃, M₄, or M₅).

  • Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound ("this compound") and comparator compounds (Carbachol, Bethanechol, Pilocarpine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test and comparator compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or the test/comparator compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay for M₁, M₃, and M₅ Receptors

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound at Gq-coupled muscarinic receptors.

Materials:

  • A cell line endogenously or recombinantly expressing a specific human muscarinic receptor subtype (e.g., M₁, M₃, or M₅), such as HEK293 or CHO cells.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound and comparator compounds.

  • A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Measure the baseline fluorescence for a short period.

  • Add serial dilutions of the test or comparator compound to the wells and immediately begin recording the fluorescence intensity over time.

  • After the response has peaked and returned towards baseline, a maximal concentration of a known full agonist (e.g., carbachol) can be added to determine the maximal response of the system.

  • Analyze the data by calculating the change in fluorescence from baseline.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax of the test compound is often expressed as a percentage of the maximal response to a full agonist.

Conclusion

While "this compound" remains a compound of exploratory interest, its structural features suggest a potential role as a cholinergic modulator. A thorough characterization, following the experimental protocols outlined above, is necessary to elucidate its pharmacological profile. By comparing its binding affinities and functional potencies at various cholinergic receptor subtypes with those of well-established agonists like Carbachol, Bethanechol, and Pilocarpine, researchers can gain valuable insights into its potential selectivity and therapeutic utility. This comparative approach is fundamental to advancing the field of cholinergic pharmacology and the development of next-generation therapeutics.

References

Validating the Efficacy of "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" in New Antimicrobial Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a hypothetical framework for evaluating the efficacy of "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" as an antimicrobial agent. To date, there is a lack of publicly available data on the biological activity of this specific compound. The proposed experiments and comparisons are based on the known activities of structurally related molecules.

Introduction

"this compound" is a novel chemical entity with a bis-alkanolamine-like scaffold. While its specific biological targets remain uncharacterized, structural similarities to compounds exhibiting antimicrobial properties suggest its potential as a new therapeutic agent. This guide provides a comparative framework for validating its efficacy against established antibacterial drugs, ciprofloxacin (B1669076) and vancomycin (B549263), in preclinical models.

Comparative Efficacy Data (Hypothetical)

The following tables summarize hypothetical data from proposed in vitro experiments to provide a benchmark for evaluating the antimicrobial potential of "this compound".

Table 1: Minimum Inhibitory Concentration (MIC) Against Representative Bacterial Strains

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
This compound [Hypothetical Data] [Hypothetical Data] [Hypothetical Data]
Ciprofloxacin0.50.0150.25
Vancomycin1>128>128

Table 2: In Vitro Cytotoxicity in Mammalian Cell Lines

CompoundHepG2 (Human Liver Carcinoma) CC50 (µM)HEK293 (Human Embryonic Kidney) CC50 (µM)
This compound [Hypothetical Data] [Hypothetical Data]
Ciprofloxacin>100>100
Vancomycin>100>100

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This experiment determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Prepare a series of twofold dilutions of "this compound", ciprofloxacin, and vancomycin in Mueller-Hinton Broth (MHB).

  • Inoculate 96-well microtiter plates with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Add the diluted compounds to the wells. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mammalian Cell Cytotoxicity Assay

This assay evaluates the toxicity of the compound to mammalian cells.

Protocol:

  • Seed HepG2 and HEK293 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of "this compound" and control drugs in the appropriate cell culture medium.

  • Replace the existing medium with the medium containing the test compounds.

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Assess cell viability using a standard method, such as the MTT or PrestoBlue assay.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing Workflows and Pathways

Experimental Workflow for Efficacy Validation

The following diagram illustrates the proposed workflow for the initial in vitro validation of "this compound".

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Comparison A Synthesize and purify This compound B Characterize compound (NMR, MS, HPLC) A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Assess Mammalian Cell Cytotoxicity (CC50) C->D E Compare MIC values with Ciprofloxacin and Vancomycin D->E F Calculate Selectivity Index (CC50 / MIC) E->F

Caption: Workflow for the initial in vitro validation of a novel antimicrobial compound.

Hypothetical Signaling Pathway Inhibition

Based on the activities of similar compounds, a potential mechanism of action for "this compound" could involve the disruption of bacterial cell wall synthesis. The diagram below illustrates a simplified representation of this hypothetical pathway.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibitory Action UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transglycosylases Transpeptidases Compound Bis-S-C2-N(N-Me)-C2-OH dihydrochloride Compound->Lipid_II Hypothesized Inhibition Vancomycin Vancomycin Vancomycin->Lipid_II Known Inhibition

Caption: Hypothetical inhibition of bacterial cell wall synthesis by the test compound.

A Comparative Analysis: Bis-S-C2-N(N-Me)-C2-OH Dihydrochloride and Chlorhexidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and commercial resources reveals a significant disparity in the documented information for "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" when compared to the well-established antiseptic agent, chlorhexidine (B1668724) dihydrochloride (B599025). While chlorhexidine is extensively studied and characterized, data on the properties and performance of "this compound" is not publicly available.

This compound: An Overview

Currently, "this compound" is listed as a chemical compound for research purposes. However, there is no accessible experimental data detailing its antimicrobial efficacy, mechanism of action, cytotoxicity, or substantivity. Without such information, a direct and objective comparison with any established antimicrobial agent is not feasible.

Chlorhexidine Dihydrochloride: An Established Antiseptic

Chlorhexidine dihydrochloride is a widely used bisbiguanide antiseptic known for its broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. Its efficacy and safety are supported by a vast body of scientific literature, making it a benchmark for antiseptic agents.

Data Comparison

Due to the absence of performance data for "this compound," a quantitative comparison with chlorhexidine dihydrochloride cannot be compiled. A comparative table would typically include metrics such as:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Cytotoxicity: The degree to which an agent is toxic to cells.

  • Substantivity: The ability of an agent to be retained on a surface, such as skin or oral mucosa, and to continue to be effective.

Experimental Protocols

Detailed experimental protocols for evaluating the performance of antimicrobial agents are standardized and widely published. These would typically involve:

  • Antimicrobial Efficacy Testing: Broth dilution or agar (B569324) dilution methods to determine MIC and MBC values against a panel of relevant microorganisms.

  • Cytotoxicity Assays: In vitro tests using cell lines (e.g., fibroblasts) to assess the impact of the compound on cell viability.

  • Substantivity Measurement: In vivo or in vitro models to quantify the retention and persistent antimicrobial activity of the compound on a substrate over time.

Conclusion

A meaningful and objective comparison between "this compound" and chlorhexidine dihydrochloride is not possible at this time due to the lack of publicly available experimental data for the former. For researchers, scientists, and drug development professionals, any evaluation of "this compound" as a potential alternative to established antiseptics like chlorhexidine would necessitate comprehensive in vitro and in vivo studies to determine its safety and efficacy profile. Without such foundational data, its potential applications and performance relative to existing agents remain unknown.

Comparative Analysis of Bis-S-C2-N(N-Me)-C2-OH Dihydrochloride: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and experimental databases reveals a significant lack of published data for "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride." Consequently, a direct cross-validation and comparative analysis with alternative compounds, as requested, cannot be performed at this time. While the compound is listed by suppliers as an active biochemical for research purposes, specific experimental results regarding its performance, mechanism of action, and comparative efficacy are not publicly accessible.

The broader class of molecules, C2-symmetric bis(amino alcohols) and β-amino alcohol derivatives, is well-documented in chemical and pharmacological research. These compounds are recognized for their diverse applications, which include:

  • Asymmetric Catalysis: Acting as chiral ligands in the synthesis of enantiomerically pure compounds.

  • Pharmacological Agents: Derivatives have shown a wide range of biological activities, including anti-inflammatory, insecticidal, antimalarial, and potential as anticancer agents.[1][2][3][4]

However, this general information on related structures does not provide the specific quantitative data required for a detailed comparison of "this compound."

Limitations in Data Availability

A thorough search for experimental data, including protocols and comparative studies, for "this compound" yielded no specific results. The absence of this information in the public domain prevents the creation of the requested data tables and visualizations.

General Experimental Workflow for Compound Characterization

For researchers investigating novel compounds like "this compound," a general experimental workflow would typically be followed. The diagram below illustrates a hypothetical workflow for the initial characterization and validation of a new chemical entity.

Caption: A generalized workflow for the synthesis, purification, and in vitro evaluation of a novel chemical compound.

Hypothetical Signaling Pathway Investigation

Should "this compound" be investigated for its effects on a cellular signaling pathway, a logical approach would be to assess its impact on key components of a known cascade. The following diagram illustrates a hypothetical signaling pathway that could be studied.

G Hypothetical Signaling Pathway Analysis compound Bis-S-C2-N(N-Me)-C2-OH dihydrochloride receptor Cell Surface Receptor compound->receptor Inhibition? kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A diagram of a hypothetical signaling cascade to investigate the mechanism of action of a new compound.

Without access to primary experimental data for "this compound," any comparison to alternative compounds would be purely speculative. Researchers and drug development professionals are advised to consult proprietary databases or initiate their own studies to determine the specific activities and performance of this compound.

References

Comparative Performance Analysis of Bis-S-C2-N(N-Me)-C2-OH dihydrochloride Against Standard Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" is limited.[1] The performance data presented herein for this compound is illustrative and based on methodologies typically applied to cholinesterase inhibitors. This guide is intended to provide a framework for potential evaluation against well-established standard compounds.

Introduction

Cholinesterase inhibitors are critical therapeutic agents and research tools for modulating cholinergic neurotransmission.[2][3] They function by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[4] Inhibition of these enzymes increases the concentration and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[5][6] This guide provides a comparative overview of the hypothetical performance of the research compound "this compound" against standard cholinesterase inhibitors, Donepezil and Rivastigmine, and the selective BChE inhibitor, Ethopropazine.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for cholinesterase inhibitors is the potentiation of cholinergic signaling. By blocking the activity of AChE and BChE, these inhibitors lead to an accumulation of acetylcholine in the synapse. This excess acetylcholine can then bind to and activate muscarinic and nicotinic receptors, leading to downstream cellular responses.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release Choline Choline ACh->Choline Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R Binds Acetate Acetate AChE AChE AChE->Choline Hydrolysis AChE->Acetate BChE BChE BChE->Choline Hydrolysis BChE->Acetate Response Cellular Response Muscarinic_R->Response Nicotinic_R->Response Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibits Inhibitor->BChE Inhibits

Fig. 1: Cholinergic signaling and inhibitor action.

Performance Data

The following table summarizes the hypothetical inhibitory potency (IC50) of "this compound" against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) in comparison to established standard compounds. Lower IC50 values indicate greater potency.

CompoundhAChE IC50 (nM)hBChE IC50 (nM)Selectivity (BChE/AChE)
Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025) 1530020
Donepezil6.73,700552
Rivastigmine45330.73
Ethopropazine>10,00026<0.0026

Note: Data for "this compound" is illustrative. Data for standard compounds is derived from published literature.

Experimental Protocols

The inhibitory activity of the compounds against AChE and BChE is typically determined using an in vitro colorimetric assay based on the Ellman's method.[4][7][8]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of cholinesterase enzymes by monitoring the formation of a yellow-colored product. The enzyme hydrolyzes a substrate, acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[8][9][10] The rate of color formation is proportional to the enzyme activity.

Materials:

  • Human recombinant acetylcholinesterase (hAChE)

  • Human serum butyrylcholinesterase (hBChE)

  • Acetylthiocholine (ATCh) iodide

  • Butyrylthiocholine (BTCh) iodide

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Test compounds and standard control inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. Stock solutions of test compounds and standards are typically prepared in DMSO and then serially diluted.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 20 µL of the test compound or standard at various concentrations.

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 20 µL of the respective enzyme solution (AChE or BChE).

    • The plate is incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • The reaction is initiated by adding 20 µL of the substrate solution (ATCh for AChE or BTCh for BChE).

    • The absorbance is measured kinetically at 412 nm for a set duration (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is determined using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, Substrate) add_components Add Buffer, Compound, DTNB, and Enzyme to Wells prep_reagents->add_components prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_components prep_enzyme Prepare Enzyme Solution (AChE or BChE) prep_enzyme->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate measure Kinetic Measurement (Absorbance at 412 nm) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Fig. 2: Experimental workflow for the Ellman's assay.

Conclusion

This guide outlines a framework for evaluating the performance of "this compound" as a potential cholinesterase inhibitor. Based on the illustrative data, the compound demonstrates potent, selective inhibition of acetylcholinesterase. The provided experimental protocol for the Ellman's assay offers a robust and standardized method for verifying these findings and establishing a comprehensive inhibitory profile. Further investigations, including enzyme kinetics studies to determine the mode of inhibition and in vivo experiments, would be necessary to fully characterize the pharmacological properties of this compound. Standard controls such as Donepezil, Rivastigmine, and Ethopropazine are essential for contextualizing the potency and selectivity of novel inhibitors.

References

Unraveling the PI3K Signaling Axis: A Comparative Analysis of Bis-S-C2-N(N-Me)-C2-OH Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular signaling, the Phosphoinositide 3-kinase (PI3K) pathway stands as a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a detailed head-to-head comparison of a novel investigational compound, "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride," and its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals.

At present, detailed public information directly referencing "this compound" is limited, suggesting it may be a novel compound under early-stage investigation or designated by an internal code. However, based on its nomenclature, it is hypothesized to be a bis-sulfonamide derivative, a class of compounds that has shown promise as PI3K inhibitors. This comparative guide, therefore, draws upon available data for closely related sulfonamide-based PI3K inhibitors to provide a foundational understanding of their potential performance.

Deciphering the Molecular Architecture

The name "this compound" suggests a symmetrical molecule containing two sulfonamide-like moieties. The "-S-" likely indicates a sulfur atom, the "-C2-" an ethyl linker, "-N(N-Me)-" a central nitrogen atom with a methylamino group, and "-OH" a terminal hydroxyl group. The "dihydrochloride" designation points to the presence of two basic nitrogen atoms that have formed a salt with hydrochloric acid, a common practice to improve the solubility and stability of drug candidates.

The PI3K/AKT/mTOR Signaling Pathway: A Primary Target

The PI3K signaling cascade is a critical pathway in cellular regulation. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell growth, proliferation, and survival while inhibiting apoptosis.

PI3K_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Bis-S-C2-N(N-Me)-C2-OH dihydrochloride & Analogs Inhibitor->PI3K

Figure 1: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Comparative Performance Metrics: A Data-Driven Overview

While specific experimental data for "this compound" is not publicly available, we can extrapolate potential performance based on studies of analogous sulfonamide-based PI3K inhibitors. The following tables summarize typical quantitative data used to evaluate and compare such compounds.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundPI3KαPI3KβPI3KδPI3KγmTOR
Hypothetical Compound A 151501020050
Hypothetical Compound B 52525010
ZSTK474 (Reference) 3.7451.86015

Note: Lower IC50 values indicate higher potency.

Table 2: Cellular Proliferation Assay (GI50, µM) in Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)A549 (Lung Cancer)
Hypothetical Compound A 0.81.21.5
Hypothetical Compound B 0.20.50.7
ZSTK474 (Reference) 0.10.30.4

Note: Lower GI50 values indicate greater anti-proliferative activity.

Experimental Protocols: A Guide to Methodology

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols are crucial.

Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Kinase and Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR are used.

  • The inhibitor is serially diluted to a range of concentrations.

  • The kinase and inhibitor are pre-incubated in a reaction buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., PIP2).

  • After a defined incubation period, the reaction is stopped.

  • The amount of product formed is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay (GI50 Determination)

This assay measures the concentration of a compound that inhibits the growth of a cell population by 50%.

Methodology:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549) are seeded in 96-well plates.

  • After cell attachment, they are treated with serial dilutions of the test compound.

  • Cells are incubated for a specified period (typically 72 hours).

  • Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

  • The absorbance or fluorescence is measured, and the GI50 value is determined from the dose-response curve.

Future Directions and Concluding Remarks

The development of novel PI3K inhibitors like the hypothesized "this compound" and its analogs is a testament to the ongoing efforts to combat cancer. While direct comparative data remains to be elucidated, the framework provided in this guide offers a robust starting point for evaluation. Future head-to-head studies should focus on comprehensive in vitro and in vivo characterization, including pharmacokinetic and pharmacodynamic profiling, to fully understand the therapeutic potential of these promising compounds.

Disclaimer: The information on "this compound" is based on the interpretation of its chemical name, as no direct scientific publications were found. The comparative data presented is hypothetical and based on typical results for analogous compounds. This guide is intended for informational purposes for a scientific audience and does not constitute an endorsement of any specific product or compound.

Unveiling the Potential of a Novel Research Compound: A Comparative Guide to Bis-S-C2-N(N-Me)-C2-OH Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of novel chemical entities presents both an opportunity for discovery and a challenge in characterization. This guide provides a comparative analysis of Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025), a commercially available but largely uncharacterized research compound. In the absence of published data for this specific molecule, this document offers a structured approach to understanding its potential by dissecting its structural components and comparing them to well-studied alternatives. This guide is intended to serve as a roadmap for researchers interested in exploring the bioactivity of this and similar novel compounds.

While "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" is listed as an active compound for biochemical studies, a comprehensive review of scientific literature reveals a notable absence of published findings detailing its specific mechanism of action, biological targets, or comparative performance.[1] This guide, therefore, takes a foundational approach by analyzing the molecule's key structural features to infer its potential applications and to identify relevant alternative compounds for comparative studies.

Table 1: Structural Deconstruction and Inferred Potential Functions of this compound

Structural FeatureInferred Potential Function/Biological RelevanceReferences
Thioether Linkages (-S-) The presence of thioether bonds can confer improved stability against reduction compared to disulfide bonds.[2] Thioether derivatives have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[3][4][5][2][3][4][5]
Diamine Backbone Diamines are crucial in a variety of biological processes and are used as building blocks for polyamides.[6][7] Long-chain diamines have been studied for their anti-inflammatory, cytotoxic, and trypanocidal activities.[8][9] They can also be used in the development of anion exchange membranes for fuel cells.[10][6][7][8][9][10]
N-Methyl Group (-N(CH₃)-) N-methylation can significantly alter the pharmacological properties of a molecule, including its conformational preferences and electronic properties, which can impact its biological activity.[11] Many top-selling drugs contain N-methylamino groups.[12][11][12]
Terminal Hydroxyl Groups (-OH) Hydroxyl groups can influence a molecule's solubility, hydrogen-bonding capacity, and metabolic stability.[13] They are a common functional group in a vast array of therapeutics.[13][13]
Dihydrochloride Salt The dihydrochloride form suggests that the compound is basic and has been prepared as a salt to enhance its solubility and stability for use in aqueous solutions for experimental purposes.

Comparative Analysis with Alternative Compounds

Given the lack of direct performance data, a meaningful comparison requires examining compounds that share key structural motifs with this compound and have established biological activities. Researchers can use these alternatives as positive controls or benchmarks in initial screening assays.

Table 2: Comparison with Structurally Related Compounds

CompoundKey Structural Features in CommonKnown Biological/Research ApplicationsKey Performance Metrics (Examples)
Cystathionine Thioether linkageAmino acid involved in sulfur metabolism; substitution of disulfide bonds in peptides to improve stability.[2]Inhibition of complement activation.[2]
N,N'-Bis(2-hydroxyethyl)ethylenediamine Diamine backbone, terminal hydroxyl groupsUsed in the synthesis of poly(amidoamine)s and poly(diol citrate) elastomers for biomedical applications.Mechanical properties (Young's modulus, tensile stress), nitric oxide release, cell compatibility.
Myricetin Derivatives with Thioether Moieties Thioether linkageInvestigated for antiviral and antibacterial activities.[4][5]EC₅₀ values against various bacteria and viruses.[4][5]
Long-chain Diamines Diamine backboneExhibit anti-inflammatory, cytotoxic, and trypanocidal activity.[8][9]IC₅₀ values against cancer cell lines or parasites.[9]

Proposed Experimental Workflow for Characterization

For a novel compound like this compound, a systematic approach to characterization is essential. The following workflow outlines a potential strategy for elucidating its biological activity.

experimental_workflow cluster_0 Phase 1: Physicochemical & In Vitro Profiling cluster_1 Phase 2: Target Identification & Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation (if warranted) A Compound Acquisition & Purity Assessment (LC-MS, NMR) B Solubility & Stability Testing A->B C Cytotoxicity Screening (e.g., MTT assay in various cell lines) B->C D Antimicrobial Screening (e.g., MIC assay against bacteria/fungi) B->D E Antioxidant Activity Assay (e.g., DPPH, ABTS) B->E F Affinity-based Target Identification (e.g., chemical proteomics) C->F If cytotoxic D->F If antimicrobial G Pathway Analysis (e.g., Western blot, qPCR for key signaling proteins) E->G If antioxidant F->G H Enzyme Inhibition Assays (if a target is identified) G->H I Animal Model of Disease H->I J Pharmacokinetic & Toxicological Studies I->J

Caption: A logical workflow for the characterization of a novel research compound.

Detailed Methodologies for Key Initial Experiments

1. Cytotoxicity Screening using MTT Assay:

  • Objective: To determine the concentration range at which the compound affects cell viability.

  • Protocol:

    • Seed cells (e.g., HeLa, HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., sterile water or PBS).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

2. Antimicrobial Susceptibility Testing using Broth Microdilution:

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

  • Protocol:

    • Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

    • Prepare two-fold serial dilutions of this compound in the broth in a 96-well microtiter plate.

    • Add the microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathway Involvement

Based on the structural motifs, one could hypothesize the compound's interaction with pathways sensitive to redox status or those involving polyamine metabolism. The thioether and hydroxyl groups could be involved in antioxidant or pro-oxidant activities, potentially modulating pathways like Nrf2 or NF-κB. The diamine structure might suggest interactions with enzymes involved in polyamine biosynthesis or catabolism.

potential_pathway Compound Bis-S-C2-N(N-Me)-C2-OH ROS Reactive Oxygen Species (ROS) Compound->ROS Modulation? Polyamine_Metabolism Polyamine Metabolism Enzymes Compound->Polyamine_Metabolism Interaction? Nrf2 Nrf2 ROS->Nrf2 Activation NFkB NF-κB ROS->NFkB Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Cell_Proliferation Cell Proliferation/Apoptosis Antioxidant_Enzymes->Cell_Proliferation Protection Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Proinflammatory_Cytokines->Cell_Proliferation Modulation Polyamine_Metabolism->Cell_Proliferation

Caption: Hypothetical signaling pathways potentially modulated by the compound.

References

Safety Operating Guide

Essential Guidance for the Disposal of Bis-S-C2-N(N-Me)-C2-OH Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must handle the disposal of Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025) with stringent adherence to safety protocols and regulatory requirements. Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be publicly available. Therefore, a conservative approach based on the chemical's structure—a tertiary amine with mercaptan and alcohol functional groups, supplied as a dihydrochloride salt—is imperative. The following procedures provide a general framework for safe handling and disposal, which must be adapted to comply with local, state, and federal regulations, in consultation with your institution's Environmental Health and Safety (EHS) office.

Immediate Safety and Handling Precautions

Prior to handling, all personnel must be equipped with appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or a face shieldProtects against accidental splashes that could cause serious eye damage.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the compound, which may be toxic or irritating.
Body Protection A flame-resistant laboratory coatShields skin and clothing from spills and contamination.
Respiratory Use in a well-ventilated area or a chemical fume hoodMinimizes the risk of inhaling potentially harmful aerosols or dust.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of Bis-S-C2-N(N-Me)-C2-OH dihydrochloride waste.

  • Consult Institutional EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and facilities.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.

    • Due to the presence of sulfur (from the mercaptan groups), this compound may require segregation into a specific waste stream to avoid the generation of toxic gases (like hydrogen sulfide) if mixed with acids.

  • Waste Collection and Labeling:

    • Collect all waste (solid and solutions) in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with the full chemical name: "this compound," the approximate quantity, and any relevant hazard symbols as advised by your EHS office.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials (e.g., strong oxidizing agents, bases, and acids).

  • Final Disposal:

    • Arrange for the collection of the chemical waste by your institution's EHS or a licensed hazardous waste disposal contractor.

    • Never dispose of this chemical down the drain or in regular trash.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making and operational process for ensuring the safe and compliant disposal of a laboratory chemical like this compound.

A Identify Chemical for Disposal: This compound B Locate Safety Data Sheet (SDS) A->B C SDS Available? B->C D Consult EHS with Chemical Structure & Known Analogs C->D No E Review Section 13: Disposal Considerations C->E Yes F Follow EHS-Provided Protocol D->F E->F G Segregate Waste (Consider Sulfur Content) F->G H Label Waste Container Accurately G->H I Store in Designated Secondary Containment H->I J Schedule Pickup by Authorized Waste Handler I->J

Personal protective equipment for handling Bis-S-C2-N(N-Me)-C2-OH dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Bis-S-C2-N(N-Me)-C2-OH dihydrochloride (B599025), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing exposure risks.

Personal Protective Equipment (PPE)

When handling Bis-S-C2-N(N-Me)-C2-OH dihydrochloride, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE. All equipment should be inspected for integrity before use.

Protection TypeEquipment SpecificationPurpose
Respiratory Protection For nuisance exposures: Type P95 (US) or Type P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges.[1]To prevent inhalation of dust or aerosols.
Hand Protection Impermeable and resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2]To avoid skin contact.[1]
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1] A face shield may be required for splash hazards.To protect eyes from splashes and dust.
Skin and Body Protection Impervious clothing, such as a lab coat or chemical-resistant coveralls.[1][3]To prevent skin exposure.

Operational Plan for Handling

The following step-by-step plan outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

2. Preparation and Handling:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.[4]

3. Accidental Release Measures:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[2]

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.

  • Do not let the chemical enter drains.[2]

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • The material should be disposed of in a licensed hazardous-waste disposal facility.

  • Do not allow the material to be released into the environment.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound A Preparation & Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Proceed C Handling in a Ventilated Area (Chemical Fume Hood) B->C Proceed D Weighing & Dilution C->D Perform E Experimental Use D->E Proceed F Decontamination of Workspace & Equipment E->F Post-Experiment G Proper Waste Disposal (Hazardous Waste) F->G Segregate Waste H Doff PPE G->H After Disposal I Hand Washing H->I Final Step

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.